molecular formula C6H14N4 B2739273 (2-Azidoethyl)diethylamine CAS No. 364589-22-0

(2-Azidoethyl)diethylamine

Cat. No.: B2739273
CAS No.: 364589-22-0
M. Wt: 142.206
InChI Key: OGUPQWIGBVGEOG-UHFFFAOYSA-N
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Description

(2-Azidoethyl)diethylamine is a specialized organic compound that integrates an azide functional group with a diethylamine moiety . This structure makes it a valuable building block in synthetic organic chemistry, particularly for the synthesis of more complex nitrogen-containing molecules. The primary amine, diethylamine, is a common secondary amine used extensively in chemical synthesis, for instance, in the production of corrosion inhibitors and as a precursor in various commercial processes . The azide group is a versatile handle in modern chemoselective ligation strategies, most notably in the "click reaction" and Staudinger ligation, which are powerful tools for bioconjugation and materials science . These reactions are frequently employed in the construction of peptides, proteins, and other complex architectures because they proceed efficiently and selectively under mild conditions, often in aqueous solutions . As such, this compound may serve as a key intermediate for researchers developing novel polymers, probes, or pharmaceutical candidates. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azido-N,N-diethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4/c1-3-10(4-2)6-5-8-9-7/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUPQWIGBVGEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2-Azidoethyl)diethylamine CAS 364589-22-0 properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: (2-Azidoethyl)diethylamine (CAS 364589-22-0) A Versatile Bifunctional Linker for Click Chemistry and pH-Responsive Bioconjugation

Executive Summary

This compound (CAS 364589-22-0) is a specialized bifunctional building block widely utilized in medicinal chemistry, chemical biology, and material science. It features two distinct functional termini: a tertiary diethylamine group and an aliphatic azide moiety.

This unique structure allows it to serve as a "click-ready" ligand. The azide group enables rapid, bioorthogonal attachment to alkyne-tagged biomolecules or surfaces via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] Simultaneously, the diethylamine motif acts as a pH-responsive handle, providing solubility enhancement through protonation or serving as a specific ligand for lysosomal targeting.

Target Audience: Medicinal Chemists, Chemical Biologists, and Process Safety Engineers.

Physicochemical Specifications

The following data aggregates experimental and predicted values relevant for laboratory handling.

PropertySpecificationNotes
CAS Number 364589-22-0
Chemical Formula

Molecular Weight 142.20 g/mol Low MW indicates high volatility/mobility.[2]
Appearance Colorless to pale yellow liquidDarkens upon oxidation or light exposure.
Boiling Point ~55–60 °C at 15 mmHg (Predicted)Do not distill without blast protection due to azide content.
Solubility Soluble in DCM, THF, MeOH, EtOHPartially soluble in water (pH dependent).
pKa (Amine) ~10.0 (Predicted)Highly basic; exists as cation at physiological pH.
Storage 2–8 °C (Refrigerated)Store under inert gas (Argon/Nitrogen). Light sensitive.

Safety & Handling: The C/N Ratio Criticality

WARNING: High-Energy Compound

As a Senior Application Scientist, I must emphasize the safety profile of this molecule. Organic azides are potentially explosive. A widely accepted rule of thumb for azide stability is the Carbon-to-Nitrogen ratio:



For this compound (


):
  • Ratio = 1.5

Interpretation: This compound significantly violates the safety rule (Ratio < 3), classifying it as a high-energy, potentially explosive liquid .

Mandatory Safety Protocols:

  • Never distill to dryness: Concentrate solutions only at ambient temperature or under mild vacuum; avoid heating baths >40°C.

  • Dilution: Handle as a solution (e.g., in DCM or t-Butanol) whenever possible.

  • Light Protection: Azides can decompose to nitrenes under UV light, leading to unpredictable polymerization.

  • Metal Avoidance: Do not use metal spatulas or needles that may contain copper or lead (forms highly explosive metal azides). Use glass or Teflon.

Synthesis & Preparation

While often purchased, in-house preparation is common for fresh reagents. The synthesis relies on nucleophilic substitution of the corresponding 2-chloroethylamine precursor.

Reaction Pathway:



DOT Diagram: Synthesis Workflow

SynthesisWorkflow Start Precursor: 2-Chloro-N,N-diethylethylamine HCl Salt Reaction Reaction: Water/Ethanol, 80°C 12-16 Hours Start->Reaction Reagent Reagent: Sodium Azide (NaN3) (Excess) Reagent->Reaction Extraction Workup: Basify (NaOH) -> Extract (DCM) Reaction->Extraction Complete Conversion Product Product: This compound (Solution) Extraction->Product Dry & Concentrate (Cold)

Figure 1: Synthesis workflow for this compound emphasizing mild workup to prevent decomposition.

Mechanistic Applications

A. Copper-Catalyzed Click Chemistry (CuAAC)

The primary application of CAS 364589-22-0 is to introduce a diethylamine group onto a scaffold containing a terminal alkyne.

  • Mechanism: The azide (

    
    ) reacts with an alkyne to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[1]
    
  • Utility:

    • Drug Delivery: The diethylamine group (

      
      ) is protonated at physiological pH (
      
      
      
      ). This cationic charge improves the water solubility of hydrophobic drug payloads.
    • Lysosomotropism: Tertiary amines can accumulate in acidic organelles (lysosomes) via the "proton sponge" effect, useful for intracellular drug targeting.

B. Staudinger Ligation

Alternatively, the azide can be reduced to a primary amine or reacted with phosphines (Staudinger Ligation) to form an amide bond without a metal catalyst, useful in live-cell environments where copper toxicity is a concern.

Experimental Protocol: Standard CuAAC Conjugation

Objective: Conjugation of this compound to a terminal alkyne-functionalized small molecule.

Reagents:

  • Alkyne substrate (1.0 equiv)

  • This compound (1.2 equiv)

  • CuSO4·5H2O (0.1 equiv)

  • Sodium Ascorbate (0.5 equiv)

  • Solvent: t-Butanol/Water (1:1) or DMSO/Water

Step-by-Step Methodology:

  • Preparation: Dissolve the alkyne substrate in the chosen solvent (concentration ~0.1 M).

  • Azide Addition: Add this compound (handle as a solution if possible).

  • Catalyst Activation: Prepare a fresh aqueous solution of Sodium Ascorbate and CuSO4.

    • Note: Mix copper and ascorbate immediately before adding to the reaction to generate the active Cu(I) species in situ.

  • Incubation: Add the catalyst mixture to the reaction vessel. Stir at room temperature for 2–12 hours. Monitor by TLC or LC-MS (Disappearance of alkyne peak).

  • Quenching: Dilute with water and extract with Ethyl Acetate or DCM.

  • Purification: The basicity of the diethylamine tail allows for easy purification.

    • Acid Wash: Wash organic layer with mild acid (if product is stable) to remove unreacted amine.

    • Column Chromatography: Use amine-functionalized silica or add 1% Triethylamine to the eluent to prevent streaking of the basic product.

DOT Diagram: Click Chemistry Mechanism

ClickMechanism Substrate Alkyne-Substrate (R-C≡CH) Complex Cu-Acetylide-Azide Complex (Transition State) Substrate->Complex + Cu(I) Azide This compound (N3-CH2-CH2-NEt2) Azide->Complex + Cu(I) CuI Catalyst: Cu(I) Species CuI->Complex Product Final Conjugate: 1,2,3-Triazole Linker (R-Triazole-CH2-CH2-NEt2) Complex->Product Cyclization Function Functional Outcome: Solubility & Lysosomal Targeting Product->Function

Figure 2: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing the diethylamine linker.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]

  • Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. [Link]

  • PubChem. Compound Summary for CAS 364589-22-0 and Analogs. National Center for Biotechnology Information. [Link]

  • McMurry, J. (2011). Organic Chemistry: Amines and Azides Synthesis. Cengage Learning. (General Reference for Nucleophilic Substitution Protocols).

Sources

2-Azido-N,N-diethylethanamine chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Probe & Building Block for "Click" Chemistry

Executive Summary

2-Azido-N,N-diethylethanamine is a functionalized organic azide primarily utilized as a linker in bioconjugation and medicinal chemistry. It serves as a critical intermediate for introducing a diethylamine moiety—a common pharmacophore for solubility enhancement and receptor binding—onto scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide provides a comprehensive technical analysis of the molecule, including structural characterization, validated synthesis protocols, safety thresholds based on the "Rule of Six," and its application in fragment-based drug discovery (FBDD).

Part 1: Structural Characterization & Properties

The molecule consists of an ethylamine backbone substituted with two ethyl groups at the nitrogen terminus and an azido group (


) at the 2-position.
Physicochemical Profile[1][2]
PropertyValueNotes
IUPAC Name 2-Azido-N,N-diethylethanamineAlso referred to as (2-Azidoethyl)diethylamine
Molecular Formula

Molecular Weight 142.20 g/mol Calculated (C: 72.06, H: 14.11, N: 56.03)
Appearance Yellow OilLiquid at room temperature
Solubility Organic solvents (DCM,

, MeOH)
Miscible in most polar organic solvents
Stability (C/N Ratio) 1.5 Caution Required (See Section 3)
Spectroscopic Data (Validated)

The following data confirms the structure of the synthesized free base.

  • Infrared Spectroscopy (IR):

    • Diagnostic Peak:

      
       (Strong, asymmetric 
      
      
      
      stretch).
    • Interpretation: Absence of this peak indicates failed substitution or decomposition.

  • Nuclear Magnetic Resonance (

    
     NMR, 400 MHz, 
    
    
    
    ):
    • 
       3.29 (t, 
      
      
      
      , 2H,
      
      
      )
    • 
       2.64 (t, 
      
      
      
      , 2H,
      
      
      )
    • 
       2.56 (q, 
      
      
      
      , 4H,
      
      
      )
    • 
       1.03 (t, 
      
      
      
      , 6H,
      
      
      )

Part 2: Synthesis & Mechanism

Two primary routes exist for synthesis. Route A (Mesylate Displacement) is preferred for higher yields and cleaner workup compared to Route B (Halide Displacement), although Route B is more direct if the chloride precursor is available.

Route A: Mesylate Displacement (Recommended)

This protocol utilizes 2-azidoethyl methanesulfonate as the electrophile, which is attacked by diethylamine.

Reagents:

  • 2-Azidoethyl methanesulfonate (Precursor)[1]

  • Diethylamine (Nucleophile/Base)

  • Acetonitrile (

    
    ) or neat conditions
    

Protocol:

  • Setup: In a round-bottom flask, dissolve 2-azidoethyl methanesulfonate (1.0 eq) in dry acetonitrile.

  • Addition: Add diethylamine (3.5 eq) dropwise.

  • Reaction: Heat the mixture to 60 °C for 24 hours.

  • Workup: Concentrate in vacuo. Purify via flash column chromatography (

    
     90:10).
    
  • Yield: Typically 85–90%.

Reaction Mechanism

The synthesis follows a classic


 mechanism. The secondary amine (diethylamine) acts as the nucleophile, attacking the carbon attached to the leaving group (mesylate or chloride).

SynthesisMechanism Precursor 2-Azidoethyl methanesulfonate (Electrophile) TS Transition State (Backside Attack) Precursor->TS Nucleophile Diethylamine (Nucleophile) Nucleophile->TS Attack at C1 Product 2-Azido-N,N- diethylethanamine TS->Product LG Leaving Group (MsO-) TS->LG

Figure 1:


 reaction pathway for the formation of the target azide.

Part 3: Safety & Stability (The "Rule of Six")[3]

Working with low molecular weight organic azides requires strict adherence to safety protocols due to their potential explosivity.[2][3][4][5]

C/N Ratio Analysis

The stability of organic azides is estimated by the Carbon-to-Nitrogen (C/N) ratio.[2][3]


[2][3]

For 2-Azido-N,N-diethylethanamine (


):
  • Ratio = 1.5

Interpretation:

  • Ratio < 1: Unstable/Explosive (Do not isolate).[2]

  • Ratio 1 to 3: Use with Caution. Can be isolated but should be stored in solution if possible.

  • Ratio > 3: Generally stable.

Handling Protocols
  • Isolation: Do not distill this compound to dryness if possible. Store as a concentrated oil or solution at -20 °C.

  • Equipment: Use a blast shield during synthesis and rotary evaporation.

  • Materials: Avoid using metal spatulas (risk of metal azide formation).[4] Use Teflon or glass.

  • Disposal: Quench excess azide with specific quenching reagents (e.g., phosphines) before disposal.

Part 4: Applications in Drug Discovery

This molecule is a "linker" reagent. It allows researchers to attach a diethylamine group (which is protonated at physiological pH, improving solubility) to a drug scaffold using Click Chemistry.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal azide reacts with a terminal alkyne on a target scaffold (e.g., a quinazoline derivative for antimalarial research or a kinase inhibitor) to form a 1,2,3-triazole linkage.

Typical Workflow:

  • Scaffold Prep: Functionalize the drug core with a propargyl group (alkyne).

  • Click Reaction: React scaffold with 2-Azido-N,N-diethylethanamine using

    
     and Sodium Ascorbate.
    
  • Result: A 1,4-disubstituted 1,2,3-triazole linking the drug core to the solubilizing diethylamine tail.

ClickChemistry cluster_0 Reagents Scaffold Drug Scaffold-Alkyne (e.g., Propargyl-Quinazoline) Catalyst Catalyst System (CuSO4 + Na-Ascorbate) Scaffold->Catalyst Azide 2-Azido-N,N- diethylethanamine Azide->Catalyst Triazole 1,2,3-Triazole Product (Linker Formed) Catalyst->Triazole Cycloaddition Function Functional Outcome: Improved Solubility & Receptor Interaction Triazole->Function

Figure 2: CuAAC workflow utilizing the target molecule to functionalize a drug scaffold.

References

  • Le Corre, L., et al. (2010). "Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors." Organic & Biomolecular Chemistry, 8, 2110-2116.

  • Blackie, M. (2013).[6] "Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P. falciparum." South African Journal of Chemistry, 66, 231-236.[6]

  • Bräse, S., et al. (2005).[4] "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[4] Angewandte Chemie International Edition, 44(33), 5188-5240. (Seminal review on Azide Safety).

Sources

An In-depth Technical Guide to the Safe Handling of 2-(Diethylamino)ethyl Azide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Inherent Risks

2-(Diethylamino)ethyl azide is a bifunctional organic molecule featuring a tertiary amine and a terminal azide group. While the diethylaminoethyl moiety is common in pharmaceuticals and other biologically active molecules, the presence of the azide (-N₃) functional group introduces significant and severe hazards. Organic azides are well-documented as being energetically unstable and possessing high acute toxicity.[1][2] The primary danger lies in their potential for rapid, exothermic decomposition, which can lead to detonation when subjected to external energy sources such as heat, shock, friction, or static discharge.[3][4]

The toxicity of the azide anion is comparable to that of alkali metal cyanides, acting as a potent inhibitor of cytochrome oxidase, which can lead to cellular hypoxia.[5][6] Therefore, the handling of this compound demands a profound understanding of its potential for both physical and biological harm. This guide provides a framework for managing these risks in a research and development setting.

Predicted Hazard Identification and Classification

Based on the known properties of low molecular weight organic azides, 2-(Diethylamino)ethyl azide is predicted to fall under the following GHS classifications.

Hazard Class Category Hazard Statement
ExplosivesDivision 1.5 or Type CH205: May mass explode in fire (Predicted)
Acute Toxicity, OralCategory 2H300: Fatal if swallowed (Predicted)
Acute Toxicity, DermalCategory 2H310: Fatal in contact with skin (Predicted)
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled (Predicted)
Specific Target Organ ToxicityCategory 1H370: Causes damage to organs (Central Nervous System, Cardiovascular System) (Predicted)

Signal Word: Danger

Predicted Hazard Pictograms:

Exploding BombSkull and CrossbonesHealth Hazard

Key Predicted Hazards:

  • Extreme Explosive Potential: The molecule has a carbon-to-nitrogen ratio of 2 (6 carbons to 3 nitrogens), which is below the recommended "Rule of Six" for stability, indicating a significant risk of explosive decomposition.[2][3]

  • High Acute Toxicity: Exposure via ingestion, skin contact, or inhalation can be fatal. The azide functional group is a potent systemic poison.[4][6]

  • Formation of Hydrazoic Acid: Contact with acids will liberate hydrazoic acid (HN₃), a highly toxic, volatile, and explosive substance.[1][3]

  • Formation of Shock-Sensitive Metal Azides: Contact with heavy metals (e.g., copper, lead, silver, mercury) can form dangerously sensitive and explosive metal azides. This includes contact with metal spatulas, stir bars, and plumbing.[1][4]

Prudent Practices for Handling and Storage

A rigorous and uncompromising approach to safety is mandatory when working with 2-(Diethylamino)ethyl azide.

Engineering Controls and Work Environment
  • Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood. The area should be clearly marked with warning signs indicating the presence of a highly toxic and potentially explosive substance.

  • Blast Shield: A sturdy, anchored blast shield must be used at all times when handling the neat material or concentrated solutions. The fume hood sash should be kept as low as possible.[2][4]

  • Ventilation: Ensure the chemical fume hood has a verified face velocity of at least 100 feet per minute.

  • Elimination of Ignition and Energy Sources: The work area must be free of all potential ignition sources. Use only intrinsically safe equipment. Avoid friction, grinding, and any form of impact. Ground glass joints on laboratory glassware should be avoided as they can initiate decomposition.[2]

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure all necessary safety equipment is in place, including the blast shield, personal protective equipment, and appropriate quench/decontamination solutions.

  • Weighing and Transfer: Use non-metal (e.g., ceramic or plastic) spatulas for transferring the solid material.[4][7] Weigh the compound on antistatic weighing paper or in a plastic weigh boat.

  • Solution Preparation: If preparing a solution, add the azide to the solvent slowly in the fume hood. Never use halogenated solvents like dichloromethane or chloroform, as this can lead to the formation of extremely unstable di- and tri-azidomethane.[1][3]

  • Reaction Monitoring: Reactions should be monitored remotely if possible. Avoid heating reactions unless the thermal stability of the specific azide in that reaction medium is known. If heating is necessary, it must be done behind a blast shield with extreme caution.

  • Post-Reaction Workup: Do not concentrate azide-containing reaction mixtures using rotary evaporation or distillation, as this can lead to the accumulation of an explosive residue.[2] Purification should be limited to methods like extraction and precipitation, avoiding techniques like column chromatography which can contribute to decomposition.[1]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Operation prep2 Position Blast Shield prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 prep4 Prepare Quench Solution (e.g., Sodium Nitrite) prep3->prep4 handle1 Transfer with Non-Metal Spatula prep4->handle1 Proceed to Handling handle2 Add to Non-Halogenated Solvent handle1->handle2 handle3 Run Reaction Behind Shield handle2->handle3 handle4 Avoid Concentration/Distillation handle3->handle4 clean1 Quench Residual Azide handle4->clean1 Proceed to Cleanup clean2 Segregate Azide Waste clean1->clean2 clean3 Decontaminate Glassware clean2->clean3 clean4 Dispose via EHS clean3->clean4

Caption: A generalized workflow for the safe handling of 2-(Diethylamino)ethyl azide.

Storage Requirements
  • Temperature: Store in a cool, dark location, preferably in a refrigerator rated for flammable materials, away from heat sources.[3]

  • Container: Use a tightly sealed, clearly labeled container. If storing in solution, ensure the concentration does not exceed 1 M and store at low temperatures (-18 °C is recommended).[3]

  • Incompatibilities: Store separately from acids, heavy metals, oxidizing agents, and halogenated compounds.[1] Do not store on metal shelves.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential.

Protection Type Specific Recommendation Rationale
Hand Protection Double-gloving with a chemical-resistant outer glove (e.g., nitrile) over a robust inner glove.Protects against dermal absorption, which can be fatal.[4]
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes and potential detonation fragments.[2]
Body Protection A flame-resistant lab coat.Provides a barrier against splashes and in case of a fire.
Respiratory A properly fitted respirator with an appropriate cartridge may be required based on the institutional risk assessment, especially when handling the material outside of a fume hood (which is strongly discouraged).Protects against inhalation of the highly toxic compound.

First-Aid and Emergency Procedures

Immediate and decisive action is critical in the event of an exposure or incident.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Spill and Release Protocol
  • Small Spill: If a small spill occurs within a fume hood, it can be cautiously neutralized. Absorb the spill with a non-combustible material like vermiculite or sand.[8] Treat the absorbed material with an acidic solution of sodium nitrite (e.g., 20% sodium nitrite followed by 20% sulfuric acid) to decompose the azide.[9] This process evolves toxic nitrogen oxides and must be done with extreme care in a well-ventilated hood.

  • Large Spill: Evacuate the laboratory immediately and activate the emergency alarm. Alert institutional safety personnel and emergency responders. Do not attempt to clean up a large spill.[9]

Toxicological Profile (Predicted)

The toxicity of 2-(Diethylamino)ethyl azide is predicted to be dominated by the azide anion.

  • Mechanism of Action: The azide ion is a potent mitochondrial toxin that inhibits cytochrome c oxidase (Complex IV) in the electron transport chain, similar to cyanide. This blocks aerobic respiration, leading to cellular anoxia.[5]

  • Routes of Exposure: Inhalation, ingestion, and dermal absorption are all significant routes of exposure.[3]

  • Symptoms of Exposure: Early symptoms can include headache, dizziness, nausea, vomiting, and weakness.[2][10] More severe exposures can lead to hypotension, rapid heart rate, convulsions, loss of consciousness, respiratory failure, and death.[6][10]

Disposal Considerations

Azide-containing waste is extremely hazardous and must be managed separately.

  • Segregation: All azide waste streams (solid, liquid, and contaminated materials) must be collected in a dedicated, clearly labeled, non-metal waste container.[2][3]

  • NEVER mix azide waste with acidic waste, as this will generate highly toxic and explosive hydrazoic acid.[1][3]

  • NEVER pour azide solutions down the drain. This can lead to the formation of explosive heavy metal azides in the plumbing.[1][4]

  • Deactivation: Before disposal, it is best practice to chemically neutralize residual organic azides by converting them to a more stable derivative, such as an amine (e.g., via reduction with triphenylphosphine in a Staudinger reaction). This should only be done by experienced chemists.[3]

  • Final Disposal: All azide waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[3]

G cluster_waste Waste Handling Protocol start Azide Waste Generated collect Collect in Dedicated NON-METAL Container start->collect label_waste Label Clearly: 'AZIDE WASTE - DO NOT MIX WITH ACID' collect->label_waste decision Is Chemical Deactivation Feasible and Safe? label_waste->decision deactivate Chemically Convert Azide (e.g., to Amine) decision->deactivate Yes no_deactivate Store As-Is for Disposal decision->no_deactivate No contact_ehs Contact EHS for Pickup deactivate->contact_ehs no_deactivate->contact_ehs end Proper Hazardous Waste Disposal contact_ehs->end

Caption: Decision workflow for the safe disposal of azide-containing chemical waste.

References

  • Agricultural Marketing Service. (n.d.). Diethylaminoethanol. USDA. [Link]

  • Taylor & Francis. (n.d.). Azide – Knowledge and References. [Link]

  • OECD. (2002). SIDS Initial Assessment Report for 2-DIETHYLAMINOETHANOL. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Azide. [Link]

  • Croner-i. (n.d.). Azides. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: DIETHYLAMINOETHANOL. [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides. EH&S Guideline Number: 04-028. [Link]

  • UC Santa Barbara. (n.d.). Standard Operating Procedure: Sodium Azide and Organic Azides. [Link]

  • Stanford University. (n.d.). Information on Azide Compounds. Environmental Health & Safety. [Link]

  • University of New Mexico. (2021). Standard Operating Procedure: Safe Handling of Azido Compounds. Department of Chemistry & Chemical Biology. [Link]

  • University of Wisconsin-Madison. (n.d.). Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety. [Link]

  • ChemSee. (n.d.). ChemNote: Azides. [Link]

  • University of Massachusetts Amherst. (n.d.). Azide Compounds. Environmental Health and Safety. [Link]

  • Chen, J., et al. (2002). Synthesis and cytotoxic activity of N-(2-diethylamino)ethylcarboxamide and other derivatives of 10H-quindoline. Bioorganic & Medicinal Chemistry, 10(7), 2381-6. [Link]

  • University of Toronto. (n.d.). Fact Sheet: Azides. Environmental Health & Safety. [Link]

  • ResearchGate. (2025). Synthesis of 2-(diethylamino)ethyl methacrylate-based polymers. [Link]

  • US EPA. (n.d.). 2-Propenamide, N-[2-(diethylamino)ethyl]-. Substance Details - SRS. [Link]

  • PubChem. (n.d.). N-(2-(Diethylamino)ethyl)-2-propenamide. [Link]

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Aliphatic Amino Azides: A Technical Guide to Synthesis, Stability, and Click Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Aliphatic Amino Azides for Click Chemistry Applications Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

Aliphatic amino azides represent a critical class of heterobifunctional linkers in modern chemical biology and drug discovery. Characterized by a dual-reactivity profile—an amine (


) for standard amide coupling and an azide (

) for bioorthogonal "click" chemistry—these scaffolds are indispensable for constructing Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and functionalized biomaterials. This guide provides a rigorous technical analysis of their synthesis, safety parameters, and application in Cu(I)-catalyzed (CuAAC) and Strain-Promoted (SPAAC) cycloadditions.

Chemical Foundation & Safety Parameters

Structural Stability and the C/N Ratio

Unlike their aromatic counterparts, aliphatic azides generally exhibit superior thermal stability and resistance to decomposition under physiological conditions. However, the high energy content of the azide group necessitates strict adherence to safety protocols during synthesis and storage.[1]

The C/N Ratio Rule: To ensure thermodynamic stability and minimize explosion hazards, organic azides must adhere to the Carbon-to-Nitrogen ratio rule:


[1]
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     : Number of Carbon atoms[1]
    
  • 
     : Number of Oxygen atoms
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     : Number of Nitrogen atoms
    

The "Rule of Six": A practical heuristic states that six carbons (or equivalent mass) per energetic functional group (azide) renders the compound relatively safe for handling.[1][2][3]

Storage and Handling[1]
  • Concentration: Never concentrate organic azide solutions beyond 1 M or isolate low molecular weight azides (e.g., < 200 Da) as neat liquids.

  • Environment: Store at -20°C in the dark. Light exposure can trigger photolytic decomposition to nitrenes.

  • Incompatibility: Avoid contact with strong acids (forms hydrazoic acid,

    
    , which is highly toxic and explosive) and transition metals in the absence of stabilizing ligands.
    

Synthesis Architectures

Two primary methodologies dominate the synthesis of aliphatic amino azides: Nucleophilic Substitution and Diazo Transfer .

Method A: Nucleophilic Substitution (Classical)

This method involves the displacement of a leaving group (halide or tosylate) by the azide ion (


).
  • Substrate: N-protected amino alkyl halides (e.g., N-Boc-3-bromopropylamine).

  • Reagent: Sodium azide (

    
    ).[4]
    
  • Solvent: DMF or DMSO (polar aprotic).

  • Pros: Cost-effective, scalable.[5]

  • Cons: Requires handling of toxic

    
    ; risk of bis-azidation if not protected.
    
Method B: Diazo Transfer (Chemoselective)

A modern, metal-free approach that converts primary amines directly to azides using a diazo donor. This is particularly valuable for complex scaffolds where alkyl halides are not accessible.

  • Reagent: Imidazole-1-sulfonyl azide hydrochloride (ISA[5]·HCl) or Fluorosulfuryl azide (

    
    ).[6]
    
  • Catalyst:

    
     or 
    
    
    
    (optional, often metal-free with base).
  • Pros: High chemoselectivity; converts

    
     to 
    
    
    
    in one step.
Visualization: Synthesis Workflow

The following diagram illustrates the logical flow for selecting a synthesis route based on substrate availability.

Synthesis_Workflow cluster_safety Safety Checkpoint Start Target: Aliphatic Amino Azide Check_SM Starting Material Availability? Start->Check_SM Path_A Alkyl Halide / Tosylate (X-R-NH-P) Check_SM->Path_A Electrophile Available Path_B Primary Amine (H2N-R-NH2) Check_SM->Path_B Diamine Available Process_A Nucleophilic Substitution (NaN3, DMF, 60°C) Path_A->Process_A Process_B Diazo Transfer (ISA·HCl, K2CO3, MeOH) Path_B->Process_B Deprotection Deprotection Step (if N-protected) Process_A->Deprotection Purification Purification (Silica or Ion Exchange) Process_B->Purification Deprotection->Purification Final Purified Amino Azide Purification->Final

Caption: Decision tree for the synthesis of aliphatic amino azides via Substitution vs. Diazo Transfer.

Experimental Protocol: Synthesis of 3-Azidopropylamine

A representative protocol using the Nucleophilic Substitution strategy.

Objective: Synthesis of 3-azidopropylamine from 3-chloropropylamine hydrochloride.

Reagents:

  • 3-Chloropropylamine hydrochloride (10 mmol)

  • Sodium Azide (

    
    ) (20 mmol, 2.0 eq)
    
  • Water (

    
    )
    
  • Potassium Hydroxide (

    
    ) pellets
    

Step-by-Step Procedure:

  • Dissolution: Dissolve 3-chloropropylamine HCl (

    
    ) in distilled water (
    
    
    
    ) in a round-bottom flask.
  • Azidation: Add sodium azide (

    
    ) carefully. Caution: 
    
    
    
    is acutely toxic.
  • Reaction: Reflux the mixture at 80°C for 15 hours behind a blast shield.

  • Basification: Cool the reaction to 0°C (ice bath). Add

    
     pellets slowly until the solution is strongly alkaline (pH > 12) to liberate the free amine.
    
  • Extraction: Extract the aqueous layer with diethyl ether (

    
    ).
    
  • Drying: Dry the combined organic layers over anhydrous

    
     for 30 minutes.
    
  • Isolation: Filter off the desiccant and concentrate the filtrate under reduced pressure (keep bath temp < 30°C).

    • Note: 3-Azidopropylamine is volatile. Do not apply high vacuum for extended periods.

  • Yield: Expect a pale yellow oil. Store at -20°C.

Click Chemistry Interfaces[7][8]

Aliphatic amino azides function as the "Click" partner in bioconjugation. The choice between Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) depends on the biological sensitivity of the system.

Comparative Analysis: CuAAC vs. SPAAC
FeatureCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)
Mechanism [3+2] Cycloaddition[3+2] Cycloaddition
Reagents Azide + Terminal Alkyne + Cu(I)Azide + Cyclooctyne (DBCO, BCN)
Kinetics (

)


Regioselectivity Strictly 1,4-triazoleMixture of regioisomers
Biocompatibility Low (Cu is cytotoxic)High (Bioorthogonal)
Use Case In vitro, chemical synthesis, PROTACsIn vivo, live-cell imaging, ADCs
Visualization: Reaction Pathways

The following diagram contrasts the mechanistic pathways and intermediate states of CuAAC and SPAAC.

Click_Mechanisms cluster_CuAAC CuAAC Pathway (Catalytic) cluster_SPAAC SPAAC Pathway (Strain-Driven) Azide_Cu Aliphatic Azide (R-N3) Metallo Cu-Acetylide Intermediate Azide_Cu->Metallo + Cu(I) Alkyne_Cu Terminal Alkyne (H-C≡C-R') Alkyne_Cu->Metallo Cu_Cat Cu(I) Catalyst (THPTA Ligand) Triazole_14 1,4-Triazole Product Metallo->Triazole_14 Ring Closure Azide_S Aliphatic Azide (R-N3) TS_Strain Strained Transition State Azide_S->TS_Strain DBCO Cyclooctyne (DBCO/BCN) DBCO->TS_Strain Triazole_Mix Regioisomeric Triazoles TS_Strain->Triazole_Mix Strain Release

Caption: Mechanistic comparison of Copper-Catalyzed (CuAAC) vs. Strain-Promoted (SPAAC) cycloadditions.

Therapeutic Applications

PROTAC Linkers

In PROTAC design, the linker length and composition determine the stability of the Ternary Complex (Target-PROTAC-E3 Ligase).

  • Role: Aliphatic amino azides serve as "modular" linkers. The amine attaches to the E3 ligase ligand (e.g., Thalidomide derivatives), leaving the azide free to "click" with an alkyne-functionalized Warhead.

  • Advantage: Rapid library generation. A single E3-azide anchor can be clicked with 50+ alkyne-warheads to screen for degradation efficiency.

Antibody-Drug Conjugates (ADCs)[10]
  • Site-Specific Conjugation: Non-natural amino acids containing azides are incorporated into antibodies.

  • Payload Attachment: Aliphatic amino azides are used to functionalize cytotoxic payloads (e.g., MMAE), enabling SPAAC conjugation to the antibody without disrupting its tertiary structure.

References

  • Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. [Link][7]

  • Safe Handling of Azides. University of Pittsburgh Safety Manual. [Link]

  • Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. [Link]

  • Imidazole-1-sulfonyl Azide Hydrochloride: A Shelf-Stable Reagent for the Diazotransfer Reaction. Organic Letters. [Link]

  • Bifunctional Probes for PROTAC Development. Journal of Medicinal Chemistry. [Link]

Sources

Stability of 2-azido-N,N-diethylethanamine at room temperature

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability, handling, and synthesis of 2-azido-N,N-diethylethanamine (also known as N-(2-azidoethyl)-N,N-diethylamine or DEAZ).

Executive Summary

2-Azido-N,N-diethylethanamine (CAS: 364589-22-0) is metastable at room temperature. While it does not spontaneously detonate under standard ambient conditions, it possesses a high intrinsic energy due to the azide functionality. It exhibits autocatalytic decomposition potential similar to its methyl-analog (DMAZ), meaning degradation products can accelerate further decomposition.

Operational Verdict:

  • Room Temperature (20–25°C): Stable for short-term handling (days/weeks) if protected from light and acid.

  • Long-Term Storage: Must be stored at < 5°C (refrigerated) in amber glass to prevent slow thermal decay and nitrene formation.

  • Critical Hazard: Incompatible with halogenated solvents (e.g., DCM, CHCl₃) over long periods due to the risk of forming explosive di-/tri-azidomethane.[1]

Chemical Profile & Hazard Analysis

To understand the stability of this molecule, we must analyze its structural energetics.[2][3] The stability of organic azides is often estimated using the Carbon/Nitrogen (C/N) Ratio and Smith’s Rule .

PropertyValueImplication
Formula

Molecular Weight: 142.20 g/mol
C/N Ratio 1.5 (6C / 4N)Warning Zone. Safe azides typically have C/N

3. A ratio of 1.5 indicates high energy density.
Smith's Rule

Values < 3 suggest potential instability.
Boiling Point ~150–160°C (est.)High enough to allow handling, but do not distill to dryness.
Analog Data DMAZ (Methyl variant)DMAZ is a hypergolic rocket fuel but stable at RT for years if pure.

Senior Scientist Insight: While the C/N ratio of 1.5 is alarming on paper, the steric bulk of the diethyl group provides kinetic stabilization compared to the dimethyl analog (DMAZ). However, the presence of the tertiary amine creates a basic internal environment that can facilitate specific decomposition pathways not seen in simple alkyl azides.

Visualizing the Hazard Structure

The following diagram illustrates the "Push-Pull" stability dynamic of the molecule.

G cluster_0 Molecule Structure Analysis Node1 Diethylamine Group (Et2N-) Stabilizing: Steric Bulk Node2 Ethylene Linker (-CH2-CH2-) Neutral Spacer Node1->Node2 Node3 Azide Group (-N3) Destabilizing: Energetic Node2->Node3 Risk Risk Factor: C/N Ratio = 1.5 (High Energy) Node3->Risk Contributes

Figure 1: Structural analysis showing the balance between the stabilizing amine tail and the energetic azide head.

Thermodynamic & Kinetic Stability
Thermal Decomposition

Research on the homologous compound DMAZ (2-azido-N,N-dimethylethanamine) reveals that these compounds undergo autocatalytic decomposition .

  • Initiation: Thermal homolysis of the

    
     bond releases 
    
    
    
    gas and forms a reactive Nitrene intermediate.
  • Propagation: The nitrene reacts with adjacent molecules or solvent, generating heat and radicals that accelerate the breakdown of remaining bulk material.

Self-Accelerating Decomposition Temperature (SADT): While precise DSC data for the diethyl variant is rare, the dimethyl analog decomposes exothermically starting around 170–190°C . The diethyl variant will have a similar or slightly higher onset temperature.

  • Safe Process Limit: Do not heat above 80°C .

  • Distillation: Only distill under high vacuum (< 5 mmHg) to keep pot temperature low. Never distill to dryness.

Chemical Incompatibilities
  • Acids: Protonation of the azide creates hydrazoic acid (

    
    ) equivalents, which are extremely shock-sensitive.
    
  • Heavy Metals: Copper, Lead, Silver. Reacts to form highly explosive metal azides. Do not use copper tubing or brass fittings.

  • Halogenated Solvents: Prolonged storage in Dichloromethane (DCM) can lead to the formation of diazidomethane (

    
    ), which is explosively unstable.
    
Synthesis & Handling Protocol

The synthesis involves nucleophilic substitution on 2-chloro-N,N-diethylethanamine. Note that the chloro-precursor free base is unstable and can dimerize; it is best generated in situ from its hydrochloride salt.

Workflow Diagram

Synthesis Start Start: 2-Chloro-N,N-diethylethanamine HCl Step1 Step 1: Neutralization (NaOH/H2O, 0°C) Generate Free Base in situ Start->Step1 Step2 Step 2: Azidation (NaN3, 80°C, 12-24h) Solvent: Water or DMF Step1->Step2 Step3 Step 3: Extraction (Ether or Toluene) Avoid DCM! Step2->Step3 Step4 Step 4: Purification (Vacuum Distillation) Keep T < 60°C Step3->Step4 Storage Storage Amber Vial, < 5°C Step4->Storage Warning CRITICAL SAFETY: Blast Shield Required No Metal Spatulas Warning->Step2

Figure 2: Safe synthesis workflow emphasizing temperature control and solvent choice.

Step-by-Step Protocol
  • Preparation: Dissolve Sodium Azide (

    
    , 1.5 eq) in water.
    
  • Addition: Add 2-chloro-N,N-diethylethanamine HCl (1.0 eq). If using the HCl salt directly, add 1.0 eq of NaOH to neutralize.

  • Reaction: Heat to 60–80°C for 12–18 hours. Monitor by TLC or NMR (disappearance of chloro-starting material).

  • Workup:

    • Cool to room temperature.

    • Extract with Diethyl Ether or Toluene .

    • Note: Do not use DCM (methylene chloride) to avoid explosion risks.[1]

  • Drying: Dry organic layer over

    
     or 
    
    
    
    .
  • Concentration: Remove solvent under reduced pressure (Rotavap) at < 30°C .

  • Yield: The product is a pale yellow/colorless oil.

Storage & Emergency Response
Storage Specifications
ParameterRequirementReason
Temperature 2°C to 8°C Slows autocatalytic degradation.
Container Amber Glass / TeflonBlocks UV light; prevents metal contact.
Headspace Nitrogen / ArgonPrevents oxidation of the amine.
Max Quantity < 20 gramsLimit potential energy release.[1]
Emergency Procedures
  • Spill: Do not wipe with paper towels (shock sensitive when dry). Dilute with water, absorb with vermiculite, and deactivate with 10% Ceric Ammonium Nitrate (CAN) solution or dilute bleach (caution: heat evolution).

  • Skin Contact: Wash immediately with soap and water. The amine group facilitates skin absorption; seek medical attention.

References
  • McQuaid, M. J., et al. (2012). Mechanisms and Kinetics for the Thermal Decomposition of 2-Azido-N,N-dimethylethanamine (DMAZ). Journal of Physical Chemistry A. Link

    • Establishes the autocatalytic decomposition model for this class of amino-azides.
  • Hammond, P. T., et al. (2011).[4] Synthesis and Testing of Novel Polypeptides for Biological Applications. MIT Thesis. Link

    • Documents the synthesis and usage of 2-azido-N,N-diethylethanamine in Click Chemistry applic
  • Stanford University EHS. (2023). Information on Azide Compounds. Link

    • Authoritative source on C/N ratios and the "Rule of Six" for organic azide safety.
  • Organic Syntheses. (1948). 2-Dimethylaminoethyl Chloride Hydrochloride. Org. Synth. 1948, 28, 50. Link

    • Standard procedure for handling the unstable chloro-amine precursor.

Sources

Suppliers and price of (2-Azidoethyl)diethylamine (CAS 364589-22-0)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile & Sourcing Guide: (2-Azidoethyl)diethylamine

CAS: 364589-22-0 Common Names: 2-Azido-N,N-diethylethanamine; 1-Azido-2-(diethylamino)ethane; DEAE-Azide.

Executive Summary: The "Solubility" Click-Linker

This compound is a bifunctional organic building block characterized by a tertiary amine tail and a reactive azide head. In modern drug discovery—specifically within the fields of Targeted Protein Degradation (PROTACs) and Antibody-Drug Conjugates (ADCs) —this molecule serves a critical role. It allows researchers to introduce a diethylamine moiety into a scaffold via "Click Chemistry" (CuAAC).

Why is this important? The diethylamine group is protonatable at physiological pH (pKa ~10). Incorporating it into a drug candidate often modulates solubility , lysosomal trapping , or biodistribution . Unlike simple alkyl azides, CAS 364589-22-0 is a functional tool for tuning the physicochemical properties (LogD) of a lead compound.

Technical Specifications & Characterization

Before sourcing, researchers must establish a "Self-Validating" Quality Control system. The following data constitutes the "Fingerprint" of authentic material.

Physicochemical Properties
PropertyValueNotes
Molecular Formula C₆H₁₄N₄High Nitrogen content (Caution required)
Molecular Weight 142.20 g/mol Suitable for fragment-based design
Appearance Pale Yellow to Colorless OilDarkening indicates decomposition/oxidation
Boiling Point ~60–65 °C at 15 mmHgVolatile; handle in fume hood
Solubility DCM, Chloroform, MeOH, Acidic WaterProtonates in dilute HCl
Stability Store at -20°C, Light SensitiveAvoid contact with acids (HN₃ risk)
Spectroscopic Validation (The "Fingerprint")

To verify supplier purity, run 1H NMR and IR.

  • Infrared Spectroscopy (FT-IR):

    • Diagnostic Peak: ~2092 cm⁻¹ (Strong, sharp stretch).[1] This confirms the presence of the Azide (-N₃) group. Absence of this peak indicates degradation to the amine or loss of the azide.

  • 1H NMR (400 MHz, CDCl₃):

    • δ 3.29 (t, J=6.3 Hz, 2H): -CH₂-N₃ (Methylene adjacent to Azide).

    • δ 2.64 (t, J=6.3 Hz, 2H): -CH₂-N< (Methylene adjacent to Amine).

    • δ 2.56 (q, J=7.1 Hz, 4H): N(CH₂CH₃)₂ (Ethyl methylene protons).

    • δ 1.05 (t, J=7.1 Hz, 6H): N(CH₂CH₃)₂ (Ethyl methyl protons).

Sourcing Landscape & Economics

The market for CAS 364589-22-0 is bifurcated between high-cost catalog vendors and lower-cost custom synthesis houses.

Market Analysis
TierSupplier TypeTypical PurityEst. Price RangeLead TimeRecommended For
Tier 1 Global Catalogs (Sigma, Enamine, Combi-Blocks)>97% (NMR Validated)$150 - $300 / gram 1-2 WeeksGLP Studies, Late-stage Bio-conjugation
Tier 2 Specialty Click Vendors (BroadPharm, Click Chem Tools)>95%$80 - $150 / gram 2-4 WeeksMedChem Library Synthesis
Tier 3 Bulk Chemical (Alibaba/Indiamart listings)Variable (50-90%)$50 - $200 / kg *MonthsNOT RECOMMENDED for Bio-assays

*Note: Bulk prices often reflect "made-to-order" quotes. The risk of contamination with inorganic salts (NaN3) in Tier 3 is high.

Sourcing Decision Matrix

SourcingDecision Start Need CAS 364589-22-0 Qty Quantity Required? Start->Qty Small < 5 grams Qty->Small R&D / Screening Large > 10 grams Qty->Large Scale-up Catalog Buy from Tier 1/2 (Sigma/Enamine) Small->Catalog InHouse In-House Synthesis (Cost: <$10/g) Large->InHouse

Figure 1: Decision logic for sourcing. Due to the simplicity of synthesis, in-house production is often favored for quantities >10g to avoid high catalog markups.

In-House Synthesis Protocol

If commercial supply is too expensive or slow, the synthesis is robust and scalable. The following protocol is adapted from standard nucleophilic substitution methodologies [1, 2].

Reaction: 2-Chloro-N,N-diethylethanamine (HCl salt) + NaN₃ → 2-Azido-N,N-diethylethanamine

Step-by-Step Methodology
  • Safety Prep:

    • Hazard: Sodium Azide (NaN₃) is acutely toxic and can form explosive metal azides. Use Teflon-coated spatulas only. No metal.

    • Shielding: Perform behind a blast shield in a fume hood.

  • Reagents:

    • 2-Chloro-N,N-diethylethanamine hydrochloride (1.0 eq).

    • Sodium Azide (NaN₃) (1.5 - 2.0 eq).

    • Solvent: Water (or Water/Acetone 1:1 if solubility is an issue).

  • Procedure:

    • Dissolve the amine hydrochloride in water (approx. 0.5 M concentration).[2]

    • Add NaN₃ carefully.

    • Heat the mixture to 80°C (Reflux) for 16–24 hours .

    • Monitoring: Check by TLC (stain with Dragendorff’s reagent for amines) or IR (appearance of azide peak).

  • Workup (Critical for Purity):

    • Cool to room temperature.

    • Basify slightly with dilute NaOH (to ensure amine is free base).

    • Extract 3x with Diethyl Ether or Dichloromethane (DCM) .

    • Wash combined organics with Brine.

    • Dry over anhydrous MgSO₄.[1]

    • Concentrate under reduced pressure (Rotovap) at low temperature (<40°C) . Do not distill to dryness if not necessary, to minimize explosion risk.

  • Yield: Typically 55–90% as a pale yellow oil.

Synthesis Workflow Diagram

SynthesisFlow Precursors Precursors: 2-Chloro-N,N-diethylamine + NaN3 Reaction Reaction: Reflux in H2O, 80°C, 20h Precursors->Reaction Extraction Extraction: DCM / Basic Water (pH > 10) Reaction->Extraction Drying Drying: MgSO4 + Filtration Extraction->Drying Concentration Concentration: Rotovap < 40°C Drying->Concentration Product Final Product: This compound (Check IR: 2092 cm-1) Concentration->Product

Figure 2: Synthesis workflow emphasizing safety limits (Temperature < 40°C during concentration).

Applications in Drug Discovery

Solubility Modulation in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are often high molecular weight and lipophilic.

  • Mechanism: By "clicking" CAS 364589-22-0 onto an alkyne-functionalized E3 ligase ligand, researchers introduce a basic amine.

  • Effect: At physiological pH, the amine protonates, increasing aqueous solubility and potentially improving oral bioavailability.

pH-Responsive Polymers

The diethylamino group has a pKa around 10. When incorporated into polymers via the azide handle, it creates materials that swell or collapse based on pH changes (e.g., endosomal escape vectors) [3].

Antimalarial Scaffolds

Research has utilized this azide to synthesize triazole-linked quinazoline derivatives.[1] The diethylamine side chain mimics the basic side chain of Chloroquine, which is essential for accumulation in the parasite's acidic food vacuole [1].

References

  • Synthesis & Antimalarial Application

    • Title: Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P. falciparum.[3]

    • Source: South African Journal of Chemistry, 2013, 66, 261–266.
    • URL:[Link][3]

  • General Azide Synthesis Methodology

    • Title: 2-Azido-N,N-dimethylethanamine (Analogous Protocol).[4]

    • Source: BenchChem Technical D
  • Polymer Applications (UCST/LCST)

    • Title: Thermoresponsive ureido-derivatized polymers: Effect of Quaternization on UCST Properties.[5]

    • Source: ResearchG
    • URL:[Link]

  • Click Chemistry in Glycobiology

    • Title: Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology.
    • Source: Molecules 2013, 18(6), 7131-7155.
    • URL:[Link]

Sources

Methodological & Application

CuAAC click reaction conditions for 2-azidoethyl diethylamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 2-azidoethyl diethylamine

Introduction: The Power and Precision of Click Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the quintessential "click" reaction, a term introduced by K. B. Sharpless to describe reactions that are modular, high-yielding, and generate only inoffensive byproducts.[1] First discovered independently by the groups of Sharpless and Meldal, this transformation unites an azide and a terminal alkyne to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[2] The reaction's remarkable efficiency, broad functional group tolerance, and mild, often aqueous, conditions have cemented its status as a premier tool in drug discovery, bioconjugation, and materials science.[1][3][4]

This guide provides a detailed examination of the CuAAC reaction specifically for 2-azidoethyl diethylamine. The presence of a tertiary amine within the azide substrate introduces unique considerations regarding basicity and potential ligand effects, which can be leveraged for optimal reaction outcomes. We will explore the mechanistic underpinnings, provide optimized protocols, and offer troubleshooting advice to empower researchers to successfully employ this versatile building block.

Mechanistic Insights and the Role of Core Reagents

The CuAAC reaction is not a concerted cycloaddition; instead, it proceeds through a stepwise mechanism involving a copper(I) acetylide intermediate.[5] This catalytic cycle is responsible for a dramatic rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed thermal reaction and ensures complete regioselectivity for the 1,4-isomer.[1]

Core Components:

  • The Azide: 2-azidoethyl diethylamine: This substrate is a small, primary azide. The key feature is the pendant diethylamino group. This tertiary amine can function as an internal base or a coordinating ligand for the copper catalyst. While this can sometimes be beneficial, it can also lead to non-productive sequestration of the catalyst.[3] Therefore, understanding its role is crucial for reaction design.

  • The Alkyne: The reaction partner must be a terminal alkyne (containing a C-H bond). Internal alkynes are unreactive under standard CuAAC conditions.

  • The Copper(I) Catalyst: The active catalyst is the Cu(I) ion. While Cu(I) salts like CuI or CuBr can be used, they are prone to oxidation. A more robust and common method is the in situ generation of Cu(I) from a stable Cu(II) precursor, such as copper(II) sulfate (CuSO₄), using a reducing agent.[1][5]

  • The Reducing Agent: Sodium ascorbate is the most widely used reducing agent.[1][3] It efficiently reduces Cu(II) to the active Cu(I) state and, when used in slight excess, maintains a reducing environment that prevents catalyst oxidation by dissolved oxygen. This is critical for preventing the primary side reaction: oxidative homocoupling of the alkyne (Glaser coupling).[1][3]

  • Accelerating Ligands: While the reaction can proceed without a ligand, the use of a stabilizing ligand is highly recommended. Ligands accelerate the reaction, protect the Cu(I) ion from oxidation and disproportionation, and prevent the formation of inactive polynuclear copper acetylide species.[4][5] For substrates containing potentially coordinating groups like the amine in 2-azidoethyl diethylamine, a strong, well-defined ligand like Tris(benzyltriazolylmethyl)amine (TBTA) can ensure that the catalytic cycle proceeds efficiently without interference from the substrate itself.[4]

The Catalytic Cycle

The reaction proceeds through several key steps, which are essential to understand for troubleshooting and optimization.

CuAAC_Mechanism CuI Cu(I) Catalyst CuAcetylide Cu(I) Acetylide (R-C≡C-Cu) CuI->CuAcetylide Alkyne R-C≡CH Alkyne->CuAcetylide Deprotonation Azide 2-azidoethyl diethylamine (R'-N3) Complex Azide-Copper Complex CuAcetylide->Complex Azide->Complex Coordination Metallacycle Six-membered Copper Metallacycle Complex->Metallacycle Cyclization Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Product 1,4-Triazole Product Triazolide->Product Protonation Protonolysis (H+) Protonation->Product Product->CuI Catalyst Regeneration

Sources

Application Note: Nucleophilic Substitution of Alkyl Mesylates with Diethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing


-diethylamines via the nucleophilic substitution of alkyl mesylates (methanesulfonates). While alkyl halides are common electrophiles, mesylates offer distinct advantages in terms of leaving group ability (

of conjugate acid

) and ease of preparation from alcohols.

However, the reaction presents specific challenges:

  • Volatility: Diethylamine (b.p. 55 °C) requires careful thermal management.

  • Basicity: The secondary amine can act as a base, promoting

    
     elimination over 
    
    
    
    substitution, particularly with secondary alkyl mesylates.
  • Genotoxicity: Mesylates are potent alkylating agents requiring strict containment.

This guide provides a self-validating protocol designed to maximize the


 pathway while ensuring operator safety and high product purity through a specific acid-base workup.

Mechanistic Principles & Pathway Analysis[1]

The transformation relies on an


 mechanism where diethylamine attacks the electrophilic carbon bearing the mesylate group. Success depends on modulating the competition between Substitution (

) and Elimination (

).
Reaction Scheme


Note: At least 2 equivalents of amine are required: one as the nucleophile, and one to scavenge the methanesulfonic acid byproduct.

Pathway Visualization

The following diagram illustrates the kinetic competition.[1] The "Desired Pathway" (Blue) must be energetically favored over the "Competing Pathway" (Red) through solvent and temperature control.

G Start Alkyl Mesylate (R-OMs) TS_SN2 TS: SN2 (Backside Attack) Start->TS_SN2 + Et2NH Polar Aprotic TS_E2 TS: E2 (Proton Abstraction) Start->TS_E2 + Et2NH High Temp/Sterics Reagent Diethylamine (Et2NH) Reagent->TS_SN2 Reagent->TS_E2 Product Tertiary Amine (R-NEt2) TS_SN2->Product SideProd Alkene (Elimination) TS_E2->SideProd

Figure 1: Kinetic competition between nucleophilic substitution (


) and elimination (

) pathways.

Critical Process Parameters (CPP)

To ensure reproducibility, the following parameters must be controlled.

ParameterRecommendationRationale
Solvent Acetonitrile (MeCN) or DMF Polar aprotic solvents solvate the cation (

) but leave the nucleophile (

) "naked" and reactive, increasing

rates [1].
Stoichiometry 3.0 – 5.0 equivalents Diethylamine is volatile; excess ensures concentration remains high to drive kinetics and trap acid.
Temperature 60 °C (Sealed Tube) Diethylamine boils at 55 °C. Open reflux results in reagent loss. Sealed vessels allow heating above b.p. to overcome activation energy without loss.
Concentration 0.2 M – 0.5 M High concentration favors bimolecular (

) kinetics over unimolecular degradation.

Experimental Protocol

Safety Pre-Check
  • Mesylates: Treat as potential carcinogens/mutagens. Use double-gloving and work in a fume hood.

  • Diethylamine: Highly flammable and corrosive.

  • Pressure: This protocol uses a sealed vessel. Ensure glassware is rated for pressure (e.g., heavy-wall pressure tube with Teflon bushing).

Synthetic Procedure[3]
  • Setup: Oven-dry a pressure tube equipped with a magnetic stir bar. Flush with Nitrogen (

    
    ).
    
  • Charging:

    • Add Alkyl Mesylate (1.0 mmol, 1.0 eq).

    • Add anhydrous Acetonitrile (MeCN) (3.0 mL).

    • Optional: Add Potassium Carbonate (

      
      ) (1.5 eq) if acid sensitivity is a concern, though excess amine usually suffices.
      
    • Add Diethylamine (3.0 - 5.0 mmol, 3.0 - 5.0 eq) via syringe.

  • Reaction:

    • Seal the tube tightly.

    • Heat to 60 °C in an oil bath behind a blast shield.

    • Monitor via TLC or LC-MS. Reaction time is typically 4–16 hours depending on steric hindrance.

  • Completion:

    • Cool to room temperature before opening the vessel to prevent solvent bumping/amine release.

Purification: The Acid-Base Workup (Self-Validating Step)

Direct evaporation of the reaction mixture often leaves residual high-boiling solvents (if DMF is used) or salts. The following extraction leverages the basicity of the product to ensure purity.

Workup Mix Crude Rxn Mixture (Amine + Impurities) AcidWash Add 1M HCl Extract with Ether/DCM Mix->AcidWash OrgLayer1 Organic Layer 1 (Neutral Impurities/Mesylate) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer 1 (Product as R-NEt2-HCl salt) AcidWash->AqLayer1 Keep Basify Basify Aq Layer (pH > 12 with NaOH) AqLayer1->Basify Extract Extract with DCM Dry & Evaporate Basify->Extract FinalProd Pure Product (Free Base) Extract->FinalProd

Figure 2: Acid-Base extraction workflow for isolating pure tertiary amines.

Protocol Steps:

  • Concentrate the reaction mixture under reduced pressure to remove MeCN and excess diethylamine.

  • Dissolve residue in Dichloromethane (DCM) (10 mL).

  • Acid Extraction: Wash organic phase with 1M HCl (2 x 10 mL).

    • Validation: The product is now in the aqueous layer (protonated). Neutral impurities (unreacted mesylate) remain in DCM.

  • Basification: Collect aqueous layers. Cool in ice bath. Slowly add 2M NaOH until pH > 12.

    • Visual Cue: The solution will turn cloudy as the free amine oils out.

  • Final Extraction: Extract the basic aqueous layer with DCM (3 x 10 mL).

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric hindrance or low nucleophilicity.Switch solvent to DMF or DMSO (higher dielectric constant). Increase temp to 80 °C (strictly in pressure tube). Add NaI (0.1 eq) to form in-situ alkyl iodide (Finkelstein condition) [2].
Elimination Product (Alkene) Basicity of diethylamine dominates.Lower temperature. Use a less polar solvent (e.g., THF) to destabilize the ionic transition state of elimination.
Residual Mesylate in Product Incomplete reaction or poor workup.Ensure the Acid-Base extraction (Step 4.3) is performed rigorously. The mesylate is neutral and should be removed in the initial organic wash.

References

  • Master Organic Chemistry. The SN2 Mechanism. (Accessed 2023).[2][3][4] Detailed analysis of polar aprotic solvent effects on nucleophile "nakedness." [Link]

  • Chemistry LibreTexts. Characteristics of the SN2 Reaction. Explains the Finkelstein catalyst effect and solvent dielectric properties. [Link]

  • University of Rochester. Workup: Amines.[5] Standard protocols for amine purification via acid-base extraction. [Link]

Sources

Preparation of 2-azido-N,N-diethylethanamine from 2-chloroethyl diethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing 2-azido-N,N-diethylethanamine (CAS: N/A for specific azide; derived from CAS 869-24-9) via nucleophilic substitution of 2-chloro-N,N-diethylethanamine hydrochloride .

This compound serves as a critical "click-chemistry" handle, allowing the introduction of a diethylamine moiety—a common pharmacophore for solubility and receptor binding—onto alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Critical Safety Notice: This protocol involves the handling of Nitrogen Mustard analogs (vesicants) and Organic Azides (energetic materials). Strict adherence to the safety controls outlined in Section 2 is mandatory.

Safety Assessment & Hazard Controls (E-E-A-T)

Before reagents are weighed, the operator must understand the dual-hazard nature of this synthesis.

The "Mustard" Hazard (Starting Material)

The starting material, 2-chloro-N,N-diethylethanamine hydrochloride , is a nitrogen mustard precursor. In solution (especially at neutral/basic pH), it cyclizes to form an aziridinium ion .

  • Risk: This intermediate is a potent alkylating agent. It acts as a vesicant (blister agent) and is a suspected mutagen.

  • Control: Handle all solids in a static-free glovebox or a high-efficiency fume hood. Double-glove (Nitrile under Laminate/Silver Shield). Decontaminate surfaces with 10% sodium thiosulfate solution.

The Azide Hazard[1]
  • Explosion Risk: While 2-azido-N,N-diethylethanamine satisfies the "Rule of Six" (

    
    , which is borderline), organic azides are inherently energetic.
    
  • Hydrazoic Acid (

    
    ):  Acidification of sodium azide releases 
    
    
    
    , a highly toxic and explosive gas.[1]
  • Control: Maintain reaction pH > 9.0 at all times. Use a blast shield during heating. Never use halogenated solvents (DCM) with sodium azide unless the mixture is biphasic and strictly temperature controlled, as explosive di-azidomethane can form. (Note: This protocol uses an aqueous/toluene system to mitigate this).

Reaction Mechanism

The conversion is not a simple


 displacement. It proceeds via Neighboring Group Participation (NGP) .
  • Free Basing: The amine lone pair is liberated from the hydrochloride salt.

  • Aziridinium Formation: The internal amine displaces the chloride, forming a highly strained, electrophilic aziridinium cation.

  • Ring Opening: The azide anion (

    
    ) attacks the ring, relieving strain and yielding the product.
    
Diagram 1: Mechanistic Pathway

Mechanism SM 2-chloro-N,N-diethylethanamine (Free Base) Aziridinium Aziridinium Ion (Reactive Intermediate) SM->Aziridinium Intramolecular Cyclization (-Cl⁻) Product 2-azido-N,N-diethylethanamine Aziridinium->Product Nucleophilic Attack (+N3⁻)

Caption: The reaction proceeds via a transient, highly electrophilic aziridinium species.

Materials & Equipment

ReagentPurityRoleHazard Note
2-Chloro-N,N-diethylethanamine HCl>98%SubstrateVesicant / Corrosive
Sodium Azide (

)
>99%NucleophileAcute Toxin / Explosive
Sodium Hydroxide (NaOH)50% aqBaseCorrosive
TolueneACS GradeSolventFlammable
Tetrabutylammonium Iodide (TBAI)98%PTC CatalystIrritant

Equipment:

  • Three-neck round bottom flask (RBF) with reflux condenser.

  • Digital internal temperature probe (Teflon coated).

  • Blast shield.[2]

  • Rotary evaporator with a protective screen.

Detailed Protocol

Phase 1: Preparation & Neutralization

Rationale: The reaction requires the free amine to form the aziridinium intermediate. However, mixing the HCl salt directly with


 generates 

in situ. We use a biphasic system to buffer the reaction.
  • Setup: Equip a 250 mL 3-neck RBF with a magnetic stir bar, reflux condenser, and temperature probe. Place behind a blast shield.[2]

  • Charging: Add 2-chloro-N,N-diethylethanamine HCl (17.2 g, 100 mmol) and Tetrabutylammonium iodide (0.37 g, 1.0 mmol) to the flask.

  • Solvent: Add Water (40 mL) and Toluene (40 mL). Stir to dissolve the salt.

  • Neutralization: Slowly add 50% NaOH (~8 g / 5.3 mL) dropwise while monitoring temperature.

    • Checkpoint: Ensure the aqueous layer pH is >10. This ensures the amine is free-based and prevents

      
       formation upon azide addition.
      
Phase 2: Azidation
  • Azide Addition: Add Sodium Azide (9.75 g, 150 mmol, 1.5 eq) in one portion.

    • Note: The excess azide drives the equilibrium and compensates for any hydrolysis of the aziridinium intermediate.

  • Reaction: Heat the biphasic mixture to 80°C (internal temperature) for 16–20 hours .

    • Mechanism Check: Vigorous stirring is essential for the Phase Transfer Catalyst (TBAI) to shuttle azide ions to the organic/interface layer where the reaction occurs.

Phase 3: Workup & Isolation
  • Cooling: Cool the mixture to room temperature.

  • Phase Separation: Transfer to a separatory funnel. Separate the layers.

    • Aqueous Layer: Contains excess

      
      . Quench  by adding to a solution of sodium nitrite (
      
      
      
      ) and dilute sulfuric acid in a dedicated waste container (releases
      
      
      and
      
      
      gases—do in hood).
  • Extraction: Extract the aqueous layer once with Toluene (20 mL). Combine organic layers.

  • Washing: Wash the combined organics with:

    • 1x 20 mL 1M NaOH (removes traces of

      
      ).
      
    • 1x 20 mL Brine.

  • Drying: Dry over anhydrous Sodium Sulfate (

    
    ) for 30 minutes. Filter.
    
  • Concentration: Concentrate under reduced pressure (Rotovap) at 40°C .

    • SAFETY STOP: Do not distill to complete dryness if the bath temperature exceeds 40°C. Organic azides can be unstable. Obtain the product as a pale yellow oil.

Diagram 2: Process Workflow

Workflow Start Start: Charge Reagents (Amine.HCl + TBAI + Water/Toluene) Neutralize Neutralize with NaOH (pH > 10) Start->Neutralize React Add NaN3 & Heat (80°C, 16h) Neutralize->React Sep Phase Separation React->Sep Wash Wash Organic Layer (NaOH + Brine) Sep->Wash Keep Organic Phase Conc Concentrate (Rotovap) < 40°C Wash->Conc

Caption: Step-by-step workflow for the biphasic synthesis of 2-azido-N,N-diethylethanamine.

Analytical Validation

The product is an oil.[3] Validation should focus on the disappearance of the C-Cl bond and the appearance of the Azide stretch.

MethodExpected SignalInterpretation
FT-IR ~2100 cm⁻¹ (Strong) Characteristic Azide (

) stretch. Absence indicates failed reaction.
1H NMR

~3.3 ppm (t, 2H)

protons. (Shifted upfield from Cl-CH2 ~3.6 ppm).
1H NMR

~2.6 ppm (t, 2H)

protons.
1H NMR

~2.5 ppm (q, 4H)
Ethyl

protons.
1H NMR

~1.0 ppm (t, 6H)
Ethyl

protons.

Troubleshooting & Optimization

Issue: Low Yield

  • Cause: Hydrolysis of the aziridinium intermediate by water (forming the alcohol side product) competes with azide attack.

  • Solution: Increase the molar equivalent of

    
     to 2.0 or 3.0 eq. This increases the concentration of the desired nucleophile relative to water.
    

Issue: Emulsion during Workup

  • Cause: Presence of quaternary ammonium salts (TBAI) and amine surfactants.

  • Solution: Filter the biphasic mixture through a pad of Celite before separation, or add solid NaCl to saturate the aqueous phase.

Issue: Product Discoloration (Brown/Dark)

  • Cause: Oxidation of the amine or trace polymerization.

  • Solution: Store the product under Argon/Nitrogen at -20°C. If necessary, purify via rapid filtration through a short plug of basic alumina (do not use silica, as it is acidic and may degrade the product).

References

  • Reaction Mechanism & Aziridinium Ions: G. E. Ross, et al. "Mechanism of the Hydrolysis of Nitrogen Mustards." Journal of Organic Chemistry. Context: Establishes the kinetic pathway via aziridinium ions for 2-chloroethylamines.
  • Azide Safety & Handling

    • Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005, 44(33), 5188-5240.
  • Synthesis of Dialkylamino Azides (Analogous Protocol)

    • McQuaid, M.J., et al. "Structure and Gas Phase Mid-Infrared Spectrum of 2-Azido-N,N-dimethylethanamine (DMAZ)." Journal of Molecular Structure: THEOCHEM, 2002.[4]

    • Context: Provides the baseline aqueous reflux method for the dimethyl analog, adaptable to the diethyl analog.
  • Hazard Data (Starting Material)

    • PubChem Compound Summary for CID 13363 (2-Chloro-N,N-diethylethanamine hydrochloride).
  • General Azide Waste Disposal

    • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards."

Sources

Technical Application Note: Strategies for Introducing Diethylamino Moieties via Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026


) groups using CuAAC and SPAAC chemistries.

Executive Summary

The diethylamino group (


) is a versatile tertiary amine motif widely utilized in medicinal chemistry and chemical biology. It serves as a proton sponge, a pH-responsive solubility switch, and a key pharmacophore in drugs targeting ion channels (e.g., lidocaine derivatives) and antimalarials (e.g., chloroquine). Furthermore, when conjugated to fluorophores (e.g., coumarins), the 

group acts as an electron donor, modulating fluorescence via Photoinduced Electron Transfer (PET) mechanisms in a pH-dependent manner.

This guide details the specific "Click Chemistry" methodologies—specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—required to introduce diethylamino functionalities into biomolecules and small molecule scaffolds.

Key Technical Challenge: Tertiary amines can coordinate Cu(I) species, potentially poisoning the catalyst in standard CuAAC reactions. This note provides optimized ligand ratios and protocols to circumvent this interference.

Reagent Landscape: Diethylamino-Functionalized Click Tools

The introduction of an


 group is typically achieved using "clickable" linkers or functionalized probes. Below is a categorization of essential reagents.
Table 1: Core Diethylamino Click Reagents
Reagent ClassCompound NameStructure / FunctionPrimary Application
Alkyne Linker 3-Diethylamino-1-propyne

Basic building block for attaching

to azides.
Azide Linker 2-(Diethylamino)ethyl azide

"Clickable" amine source; often requires in situ preparation due to stability.
Fluorogenic Probe 7-(Diethylamino)coumarin-3-azide Coumarin core with

donor
Blue/Cyan fluorescent labeling; pH-sensitive emission.
Fluorogenic Probe 3-Azido-7-diethylaminocoumarin Isomeric variantFluorogenic "turn-on" probes upon triazole formation.
Bifunctional

-Propargyl-diethylamine
Alkyne-functionalized amineSurface modification and pH-responsive polymer synthesis.

Critical Mechanistic Insight: The Amine-Copper Competition

In CuAAC reactions, the catalytic species is a Cu(I) complex.[1][2][3][4] While aliphatic amines can sometimes accelerate catalysis by buffering protons, tertiary amines like the diethylamino group can act as competitive ligands, sequestering Cu(I) into non-productive complexes.

The Solution: Use of high-affinity ligands (e.g., THPTA) in excess relative to copper is mandatory to outcompete the substrate amine for the metal center.

Visualization: Catalyst Competition Pathway

Cu_Competition Cu Cu(I) Source ActiveCat Active Catalyst [Cu(I)-THPTA] Cu->ActiveCat + Ligand (Preferred) DeadCat Inactive Complex [Cu(I)-NEt2] Cu->DeadCat + Substrate (Interference) Ligand Protective Ligand (THPTA/TBTA) Ligand->ActiveCat Substrate Diethylamino-Alkyne (Substrate) Substrate->DeadCat Product Triazole Product ActiveCat->Product + Azide DeadCat->ActiveCat Excess Ligand Displaces Amine

Figure 1: Mechanistic competition between the protective ligand (THPTA) and the diethylamino substrate for the Copper(I) catalyst. Excess ligand shifts the equilibrium toward the active catalytic species.

Experimental Protocols

Protocol A: CuAAC Conjugation of Diethylamino-Alkynes

Best for: Robust scaffolds, small molecules, and surface modification. Reagents: 3-Diethylamino-1-propyne, Target Azide, CuSO


, Sodium Ascorbate, THPTA.

Step-by-Step Methodology:

  • Stock Preparation:

    • Reagent A (Alkyne): Dissolve 3-Diethylamino-1-propyne in DMSO or water (depending on solubility) to 10 mM.

    • Reagent B (Azide): Dissolve target azide to 10 mM.[5]

    • Cu-Premix (Critical): Mix CuSO

      
       (20 mM in water) and THPTA ligand (100 mM in water) in a 1:5 ratio . Vortex and let stand for 5 minutes. Note: The high ligand ratio protects Cu from the diethylamino group.
      
    • Reductant: Freshly prepared Sodium Ascorbate (100 mM in water).

  • Reaction Assembly:

    • In a reaction vial, combine:

      • 500 µL Buffer (PBS pH 7.4 or HEPES).

      • 10 µL Reagent B (Azide, 1 eq).

      • 20 µL Reagent A (Diethylamino-Alkyne, 2 eq). Excess alkyne drives reaction.

      • 10 µL Cu-THPTA Premix (0.2 eq Cu).

    • Initiation: Add 10 µL Sodium Ascorbate (1 eq).

    • Flush headspace with

      
       or Ar (optional but recommended for amines prone to oxidation).
      
  • Incubation:

    • Incubate at Room Temperature (RT) for 30–60 minutes.

    • Monitoring: Check by LC-MS.[6] The diethylamino group usually gives a distinct

      
       signal.
      
  • Purification (Amine-Specific):

    • Extraction: If organic soluble, extract with DCM.

    • Chromatography: Diethylamino groups streak on silica gel. Mandatory: Pre-treat silica with 1% Triethylamine (

      
      ) in Hexanes, or add 1% 
      
      
      
      to your elution solvent (e.g., DCM/MeOH/Et
      
      
      N).
Protocol B: Copper-Free (SPAAC) Introduction

Best for: Live cells, sensitive proteins, or cases where copper toxicity is unacceptable. Reagents: DBCO-amine (functionalized with diethylamino group) or BCN-reagents.

Note: Since commercial "DBCO-Diethylamine" is rare, this often involves a 2-step process: Reacting DBCO-NHS with N,N-diethyl-ethylenediamine first.

  • Synthesis of DBCO-Diethylamine (Pre-step):

    • React DBCO-NHS ester (1 eq) with

      
      -diethylethylenediamine (1.2 eq) in dry DCM for 2 hours.
      
    • Purify via precipitation or flash chromatography (with

      
      ).
      
  • Click Reaction:

    • Add DBCO-Diethylamine (50 µM final) to the Azide-labeled biomolecule in PBS.

    • Incubate 4 hours at RT or 4°C overnight.

    • No catalyst required.[2]

Application Case Study: pH-Sensitive Fluorescent Labeling

Objective: Label a protein with a pH-sensitive coumarin probe. Mechanism: The 7-diethylaminocoumarin moiety exhibits fluorescence quenching at low pH due to protonation of the amine, which disrupts the intramolecular charge transfer (ICT).

Workflow Diagram

Workflow Step1 1. Biomolecule Activation (Install Azide via NHS-Azide) Step2 2. Click Reaction (Add 7-Diethylaminocoumarin-Alkyne) Step1->Step2 Incubate 2h RT Step3 3. Purification (Desalting Column / Dialysis) Step2->Step3 Remove Excess Dye Step4 4. Validation (Fluorescence vs pH Titration) Step3->Step4 Measure Ex/Em

Figure 2: Workflow for creating a pH-sensor conjugate using diethylamino-coumarin click reagents.

Data Interpretation:

  • pH 7.4 (Physiological): Strong Fluorescence (Blue/Cyan).

  • pH 4.5 (Lysosome): Reduced Fluorescence (Quenched).

  • Note: This "Turn-Off" mechanism is characteristic of simple diethylamino-coumarins.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Low Yield (CuAAC) Copper poisoning by

.
Increase THPTA:Cu ratio to 5:1 or 10:1. Switch to TBTA if working in organic solvent.
Blue precipitate Oxidation of Cu(I) to Cu(II).Use fresh Sodium Ascorbate. Degas solvents.[7]
Streaking on TLC Interaction of amine with silica.Add 1-2% Triethylamine or Ammonia to the eluent.
Product Unstable Oxidation of the diethylamino group.Store product under Argon at -20°C. Avoid prolonged exposure to air in solution.

References

  • Sharpless, K. B., et al. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions."[8] Angewandte Chemie International Edition, 2001.

  • BroadPharm. "Protocol for Azide-Alkyne Click Chemistry." BroadPharm Technical Guides.

  • Prescher, J. A., & Bertozzi, C. R. "Chemistry in living systems." Nature Chemical Biology, 2005.

  • Hong, V., et al. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie, 2009. (Detailed discussion on THPTA ligand usage).

  • Interchim. "Click Chemistry Reagents and Protocols." Interchim Technical Notes.

Sources

Application Note: Streamlining Drug Discovery with a One-Pot 1,2,3-Triazole Synthesis Using a Novel Bifunctional Reagent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,3-triazole motif is a cornerstone of modern medicinal chemistry, valued for its exceptional stability and capacity for hydrogen bonding. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, remains the most robust method for its synthesis.[1][2] However, conventional protocols often require multiple components, including an azide, an alkyne, a copper catalyst, a reducing agent, and an amine base, complicating reaction setup and purification. This application note introduces a streamlined, one-pot protocol utilizing (2-Azidoethyl)diethylamine , a novel bifunctional reagent that integrates the azide reactant and a tertiary amine base into a single molecule. This approach simplifies the reaction matrix, potentially accelerating reaction kinetics and simplifying downstream purification, thereby offering significant advantages for high-throughput screening and library synthesis in drug development.

Introduction: The Power of Click Chemistry in Synthesis

The synthesis of 1,4-disubstituted 1,2,3-triazoles via the CuAAC reaction is a powerful tool in chemical biology and pharmaceutical sciences.[3] Its reliability, high yields, and tolerance of a wide range of functional groups have made it a favored method for conjugating molecular fragments.[4] The reaction mechanism involves the copper-catalyzed cycloaddition of an azide with a terminal alkyne.[5] A crucial aspect of this mechanism is the role of a base, which facilitates the deprotonation of the terminal alkyne to form a copper acetylide intermediate, a key step in the catalytic cycle.[5] Furthermore, ligands, often tertiary amines, are known to stabilize the active Cu(I) oxidation state, preventing disproportionation and enhancing catalytic efficiency.[6][7]

Traditionally, an external amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added to the reaction mixture. While effective, this adds another reagent to be measured and ultimately removed. We propose a more elegant solution: the use of a reagent where the azide and the amine are part of the same molecule.

The this compound Advantage: An Integrated Approach

This compound is a bifunctional molecule containing both the essential azide group for the cycloaddition and a tertiary amine group. This integrated design offers several compelling advantages:

  • Simplification of Reaction Setup: By eliminating the need for an external amine base, the protocol is simplified to mixing the alkyne, the copper source (with a reducing agent), and the this compound reagent in a suitable solvent.

  • Enhanced Reaction Kinetics: The intramolecular proximity of the diethylamino group to the reaction center can lead to a high effective molarity, potentially accelerating the deprotonation of the alkyne and the overall catalytic cycle.

  • Improved Solubility and Chelation: The tertiary amine can act as a ligand, coordinating with the copper ion. This can help to solubilize the catalyst and prevent the formation of inactive copper aggregates.[8]

  • Streamlined Purification: With fewer reagents, the final product is inherently cleaner, simplifying purification, which is often a bottleneck in library synthesis. The basic nature of the product's side chain also offers an orthogonal purification handle via acid-base extraction.

The conceptual workflow is designed for maximum efficiency, moving from starting materials to the final product in a simplified, one-pot process.

G cluster_0 One-Pot Reaction Vessel cluster_1 Workup & Purification A Alkyne Substrate E 1,2,3-Triazole Product A->E Cycloaddition B This compound B->E C Cu(II)SO4 + Na Ascorbate (In situ Cu(I) generation) C->E Catalysis D Solvent (e.g., tBuOH/H2O) D->E F Solvent Evaporation E->F Reaction Completion G Column Chromatography or Acid-Base Extraction F->G H Pure Product G->H

Figure 1: Conceptual workflow for the streamlined one-pot synthesis.

Detailed Protocols

Synthesis of this compound Reagent

The synthesis of the key reagent is straightforward and analogous to the preparation of similar azido-amines.[9] It proceeds via a nucleophilic substitution of the corresponding chloro-amine.

Materials:

  • 2-Chloro-N,N-diethylethanamine hydrochloride

  • Sodium azide (NaN₃)

  • Sodium hydroxide (NaOH)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-Chloro-N,N-diethylethanamine hydrochloride (1.0 eq) in water and cool in an ice bath.

  • Slowly add a solution of NaOH (1.1 eq) to neutralize the hydrochloride and liberate the free amine.

  • Extract the free amine into diethyl ether, wash with brine, and dry over anhydrous MgSO₄. Caution: The free amine is volatile and should be handled in a well-ventilated fume hood.

  • Carefully evaporate the solvent under reduced pressure.

  • Immediately dissolve the resulting oil in ACN or DMF. Add sodium azide (1.5 eq).

  • Heat the reaction mixture to 60-80 °C and stir overnight.

  • After cooling to room temperature, pour the reaction mixture into water and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield this compound as an oil. Safety Note: Organic azides are potentially explosive. Handle with care, avoid heating neat, and always use appropriate personal protective equipment (PPE).

One-Pot Synthesis of 1-(2-(diethylamino)ethyl)-4-phenyl-1H-1,2,3-triazole (Exemplary Protocol)

This protocol details the synthesis of a model triazole using phenylacetylene.

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium ascorbate (0.10 eq)

  • tert-Butanol (tBuOH)

  • Deionized water

Procedure:

  • To a 25 mL vial, add this compound (e.g., 1 mmol, 142 mg) and phenylacetylene (1 mmol, 102 mg, 110 µL).

  • Add a 1:1 mixture of tBuOH and deionized water (4 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol, 19.8 mg) in water (1 mL).

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol, 12.5 mg) in water (1 mL).

  • Add the sodium ascorbate solution to the main reaction vial, followed by the CuSO₄ solution. The mixture should turn a yellow-orange color.

  • Seal the vial and stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of EDTA to remove copper salts.[10]

  • Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure triazole.

Mechanistic Rationale and Data

The key to this one-pot system is the dual role of the diethylamino group. It acts as an internal base to deprotonate the alkyne, facilitating the formation of the copper acetylide, and as a ligand to stabilize the catalytically active Cu(I) species.

G CuI Cu(I) Cu_Acetylide R-C≡C-Cu(I) CuI->Cu_Acetylide Coordination Alkyne R-C≡C-H Alkyne->Cu_Acetylide Deprotonation by Internal Amine Azide R'-N3 (Internal Amine) Metallacycle Six-membered Cu-metallacycle Azide->Metallacycle Cycloaddition Cu_Acetylide->Metallacycle Triazolyl_Cu Triazolyl-Cu Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->CuI Catalyst Regeneration Product 1,2,3-Triazole Triazolyl_Cu->Product Protonolysis Proton_Source H+

Sources

Troubleshooting & Optimization

Technical Support Center: Copper Catalyst Removal in Amino-Azide Click Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Advanced Troubleshooting for CuAAC Workflows in Drug Discovery Ticket ID: TS-CuAAC-004 Status: Open for Consultation Analyst: Senior Application Scientist, Bioconjugation Division

Executive Summary: The "Copper Problem" in Pharma

In drug development, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a gold standard for bioconjugation due to its specificity. However, for amino-azide systems (where the substrate contains free amines, such as peptides, proteins, or amino-functionalized small molecules), copper removal is notoriously difficult.

The Core Challenge: Amines act as competitive ligands.[1] While you introduce ligands (like THPTA or TBTA) to drive the reaction, the intrinsic amines in your substrate can chelate copper ions, creating stable complexes that resist standard washing.

Regulatory Reality: For pharmaceutical applications, the ICH Q3D Elemental Impurities guideline sets strict limits.

  • Oral PDE (Permitted Daily Exposure): 3000 µ g/day [2]

  • Parenteral PDE: 300 µ g/day (approx. 3 ppm for a 100g dose)

Failure to remove copper leads to cellular toxicity, fluorescence quenching in assays, and regulatory non-compliance.

Diagnostic Module: Is Residual Copper Affecting Your Data?

Before attempting aggressive removal, confirm the diagnosis. Copper contamination manifests differently depending on the oxidation state.

SymptomProbable CauseMechanism
Blue/Green Tint Cu(II) ContaminationOxidation of residual Cu(I) to paramagnetic Cu(II). Visible at >50 ppm.
Cell Death (Cytotoxicity) Cu(I) / ROS GenerationCu(I) generates Reactive Oxygen Species (ROS) via Fenton-like chemistry, causing oxidative stress.
Fluorescence Quenching Cu(II) ParamagnetismCu(II) is an efficient quencher of fluorophores (e.g., FAM, TAMRA) via electron transfer.
Protein Precipitation Metal-Induced AggregationCu ions crosslink proteins via Histidine/Cysteine residues, causing fallout.

Decision Logic: Selecting a Removal Strategy

Do not use a "one-size-fits-all" approach. Your method must be dictated by the molecular weight and solubility of your conjugate.

Visual Workflow: Removal Strategy Selector

CopperRemoval Start Start: Crude Reaction Mixture SubstrateType Substrate Type? Start->SubstrateType SmallMol Small Molecule (< 1 kDa) SubstrateType->SmallMol Biopolymer Biopolymer (Peptide/Protein/DNA) SubstrateType->Biopolymer Solubility Solubility? SmallMol->Solubility MethodC Method C: Cheliatng Resin (CupriSorb/Thiourea) Biopolymer->MethodC Fast MethodD Method D: Dialysis/Spin Filter (+ EDTA) Biopolymer->MethodD Gentle Organic Organic Soluble Solubility->Organic DCM/EtOAc Aqueous Water Soluble Solubility->Aqueous H2O/DMSO MethodA Method A: Liquid-Liquid Extraction (EDTA/NH4OH) Organic->MethodA MethodB Method B: Solid Phase Extraction (C18 or Silica) Aqueous->MethodB Aqueous->MethodC High Efficiency

Figure 1: Decision tree for selecting the appropriate copper removal technique based on substrate properties.

Validated Experimental Protocols

Protocol A: Chelation-Assisted Dialysis (For Proteins/Peptides)

Best for: Amino-rich biomolecules where copper is "stuck" to the backbone.

The Science: Simple dialysis is insufficient because the affinity of the protein amine/histidine residues for Cu often exceeds the off-rate. We use EDTA to "pull" the copper, but we must manage pH to ensure EDTA is fully deprotonated and active.

Reagents:

  • Dialysis Buffer A: 50 mM Tris-HCl, pH 7.5, 500 mM NaCl, 10 mM EDTA .

  • Dialysis Buffer B: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl (Chase buffer).

Steps:

  • Quench: Stop the click reaction by adding EDTA to a final concentration of 10 mM immediately.

  • First Dialysis (Stripping): Dialyze the sample against Buffer A for 4–6 hours at 4°C. The high salt (500 mM) disrupts ionic interactions, while EDTA chelates the metal.

  • Second Dialysis (Clearance): Transfer to fresh Buffer A for overnight dialysis.

  • Third Dialysis (Chase): Dialyze against Buffer B (no EDTA) to remove the chelator and excess salt.

  • Validation: Check protein concentration (A280) and run a colorimetric copper assay (see Protocol C).

Protocol B: Heterogeneous Scavenging (For Small Molecules)

Best for: Rapid cleanup of reaction mixtures without liquid-liquid extraction.

The Science: Silica-bound scavengers (e.g., SiliaMetS® or QuadraPure™) function by mass action. They have extremely high binding constants (


) that outcompete the amines in your substrate.

Recommended Scavenger: Thiourea-functionalized silica (binds Cu(I) and Cu(II)) or Imidazole-functionalized silica.

Steps:

  • Calculate Loading: Assume 100% of the catalyst is still present. Add 4 equivalents of scavenger resin relative to the copper catalyst used.

  • Incubation: Add resin directly to the reaction mixture. Stir gently for 1–4 hours at room temperature.

    • Note: If the solution is viscous (DMSO/DMF), increase time to 12 hours.

  • Filtration: Filter the mixture through a 0.2 µm PTFE syringe filter or a fritted funnel to remove the resin.

  • Wash: Rinse the resin cake with a small volume of solvent to recover any entrained product.

Protocol C: Colorimetric Detection of Residual Copper

Best for: Quick "Go/No-Go" decision before biological assays.

The Science: DDC (Sodium Diethyldithiocarbamate) reacts with Cu(II) to form a yellow/brown complex. It is sensitive down to ~1–5 ppm.

Steps:

  • Prepare a 0.1% (w/v) solution of DDC in water.

  • Take 50 µL of your purified sample.

  • Add 50 µL of DDC solution.

  • Incubate for 5 minutes.

  • Readout:

    • Clear: Clean (< 1 ppm).

    • Light Yellow: Trace Copper (~5–10 ppm).

    • Brown/Turbid: High Copper (> 50 ppm) – Reprocess sample.

Troubleshooting FAQs

Q1: I used EDTA, but my peptide is still blue. Why? A: This is the "Amino-Azide" trap. The peptide backbone (specifically Histidine or N-terminal amines) forms a coordination complex with Cu(II) that is thermodynamically very stable.

  • Fix: Lower the pH to 4.5–5.0 (if your peptide tolerates it) for the wash step. Protonating the amines (

    
    ) destroys their ability to coordinate copper, allowing EDTA to capture the released metal.
    

Q2: My protein precipitated when I added CupriSorb beads. A: Some resins are hydrophobic. If your protein has a hydrophobic patch, it may adsorb non-specifically to the resin backbone.

  • Fix: Switch to a hydrophilic scavenger (e.g., silica-based rather than polystyrene-based) or use Protocol A (Dialysis) which avoids solid-phase contact.

Q3: Can I use TCEP to remove copper? A: TCEP reduces Cu(II) to Cu(I). While Cu(I) is less colored, it is more toxic to cells. TCEP does not remove the metal; it only masks the color. You must use a chelator (EDTA/DDC) to physically remove the ion.

Q4: How do I remove copper from a reaction done in 100% DMSO? A: EDTA is insoluble in DMSO.

  • Fix: Dilute the reaction 1:1 with water (if possible) and use Protocol B (Resins). If the product precipitates in water, perform a liquid-liquid extraction using EtOAc (organic layer) and EDTA/Water (aqueous layer). The copper will migrate to the aqueous phase.

References

  • ICH Q3D Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Guideline for Elemental Impurities. Link

  • Copper Removal Protocols. BenchChem Technical Support. (2025). Technical Support Center: Copper Catalyst Removal in Click Chemistry. Link

  • CuAAC Bioconjugation Guidelines. Jena Bioscience. (2024). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Link

  • Peptide Click Chemistry. Bachem. (2020). Peptide Click Chemistry Explained. Link

  • Colorimetric Detection. Semantic Scholar. (2015). A novel route to copper(II) detection using 'click' chemistry.[3] Link

Sources

Preventing decomposition of (2-Azidoethyl)diethylamine during distillation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AZ-882-DST Subject: Prevention of Thermal Decomposition in (2-Azidoethyl)diethylamine Distillation Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist, Energetic Materials & Process Safety

Executive Summary: The Stability Paradox

You are encountering decomposition because you are likely treating This compound (CAS: N/A for specific commercial bulk, structure derived from N,N-diethyl-2-azidoethanamine) as a standard amine. It is not. It is a hemi-labile organic azide .

While the diethylamino group provides some steric bulk and electron density that stabilizes the molecule relative to smaller azides, the azido group (-N₃) is inherently metastable. Decomposition during distillation is almost exclusively caused by exceeding the onset temperature of nitrogen elimination (


), often triggered by localized overheating or catalytic interactions with incompatible materials.

This guide provides a self-validating protocol to distill this compound without triggering the irreversible loss of the azido functionality.

Part 1: The Physics of Decomposition

To prevent decomposition, you must understand the mechanism. The decomposition of alkyl azides is not a simple evaporation; it is a bond-breaking event.

  • The Mechanism : Thermal energy causes the rupture of the

    
     bond, releasing nitrogen gas (
    
    
    
    ) and forming a highly reactive nitrene intermediate.
    • Reaction:

      
      
      
    • Consequence: The nitrene immediately rearranges into an imine or polymerizes, turning your clear yellow oil into a dark, viscous tar. This releases heat (exothermic), potentially accelerating a runaway reaction.

  • The Critical Thresholds :

    • Estimated Boiling Point (Atmospheric): ~150–160 °C (Extrapolated from DMAZ). DO NOT ATTEMPT.

    • Decomposition Onset (

      
      ):  Generally ~130–150 °C for primary alkyl azides, but slow degradation begins as low as 90–100 °C over prolonged exposure.
      
    • Safe Process Temperature (

      
      ):  Must remain < 60 °C .
      

The Solution: You must suppress the boiling point below the decomposition threshold using High Vacuum .

Part 2: Validated Distillation Protocol

This protocol is designed to keep the internal temperature below 50 °C.[1]

Equipment Requirements (Non-Negotiable)
  • Vacuum Source: High-vacuum pump capable of < 1 mmHg (Torr) . A water aspirator (~20 mmHg) is insufficient and will force you to use dangerous temperatures.

  • Joints: Teflon sleeves or Krytox grease only. Never use standard ground glass joints without protection; azide friction sensitivity is real.

  • Shielding: Blast shield required.

  • Heating: Oil bath with digital feedback control. Never use a heating mantle (hot spots cause localized decomposition).

Step-by-Step Procedure
PhaseActionTechnical Rationale
1. Pre-Check Calculate C/N Ratio:

. Ratio = 1.5.
Warning: This falls in the "Store Cold / Handle with Care" range. It is stable enough to distill but not stable enough to abuse.
2. Setup Assemble Short-Path Distillation head. Insert vigreux column if purity is critical, but keep path short to minimize residence time.Minimizes thermal history.[2] Long residence times = higher probability of decomposition.
3. Vacuum Apply full vacuum before heating. Target pressure: 0.1 – 0.5 mmHg .drastically lowers

. At 0.5 mmHg,

should drop to approx. 35–45 °C .
4. Heating Ramp oil bath to 50 °C . Monitor distillate.[3][4][5]Stop Rule: If no distillation occurs at bath = 60 °C, do not increase heat. Improve your vacuum.
5. Collection Collect the fraction condensing at ~35–40 °C (at 0.5 mmHg).This ensures the product never sees temperatures near the

.
6. Shutdown Cool bath to ambient before breaking vacuum with Nitrogen (inert gas).Oxygen at elevated temps can sensitize the distillate.
Part 3: Troubleshooting & FAQs

Q1: The liquid in the flask is turning orange/brown. What is happening?

  • Diagnosis: You are witnessing the formation of azobenzene-like polymers or imines . This is visual proof of thermal decomposition.

  • Immediate Action: Stop heating. Remove the oil bath. Your vacuum is likely insufficient, forcing you to overheat the flask to maintain a boil.

  • Correction: Check vacuum seals. If you cannot achieve <1 mmHg, switch to Column Chromatography (Silica, solvent gradient) instead of distillation.

Q2: I see pressure spikes on my manometer during distillation.

  • Diagnosis: Nitrogen Evolution. The compound is decomposing and releasing

    
     gas. This is a "micro-runaway" event.
    
  • Immediate Action: ABORT IMMEDIATELY. This is a precursor to an explosion. Cool the flask rapidly (ice bath if safe to approach).

Q3: Can I use a rotary evaporator?

  • Answer: Only for solvent removal, and never to dryness if the bath is >30 °C. Concentrating azides to dryness concentrates impurities and increases shock sensitivity.

Part 4: Process Logic Visualization

The following diagram illustrates the decision logic for safely processing this amine-azide.

AzideDistillationSafety Start Start: Crude this compound CheckVacuum Check Vacuum Capability Start->CheckVacuum HighVac High Vacuum (< 1 mmHg) CheckVacuum->HighVac Available LowVac Low Vacuum (> 10 mmHg) CheckVacuum->LowVac Unavailable Distillation Short Path Distillation Bath Temp < 60°C HighVac->Distillation Chromatography Alternative: Flash Chromatography (Silica Gel) LowVac->Chromatography Safer Option Monitor Monitor: Color & Pressure Distillation->Monitor Success Pure Product (Clear/Pale Yellow Oil) Monitor->Success Stable Fail_Color Darkening/Browning Monitor->Fail_Color Thermal Decomp Fail_Pressure Pressure Spikes (N2 Release) Monitor->Fail_Pressure Gas Evolution Abort ABORT: Cool Down Immediately Fail_Color->Abort Fail_Pressure->Abort

References
  • Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition.

  • University of California, Santa Barbara. "Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides.

  • Gao, F., et al. (2017).[6] "Synthesis and Characterization of N-(2-azidoethyl) Alkylnitramines." IOP Conference Series: Materials Science and Engineering. (Provides synthesis and handling data for similar 2-azidoethyl amines).

  • Organic Syntheses. "Diethyl (2S,3R)-2-Azido-3-hydroxysuccinate." (General procedures for handling and purifying azido-functionalized esters).

Sources

Solving solubility issues of amino-triazole products in water

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AT-SOL-001 Topic: Troubleshooting Aqueous Solubility of Amino-Triazole Derivatives Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Triage & Diagnostic: Why Won't It Dissolve?

The Paradox: Many researchers are confused because the parent compound, 3-amino-1,2,4-triazole (3-AT) , is highly water-soluble (~280 g/L at 20°C). However, amino-triazole drug candidates (derivatives) are often functionalized with lipophilic aromatic rings or alkyl chains to improve target binding. These modifications drastically reduce aqueous solubility, often rendering the compound insoluble at neutral pH.

Root Cause Analysis:

  • Crystal Lattice Energy: Amino-triazoles form strong intermolecular hydrogen bond networks (N-H···N) in the solid state, requiring significant energy to break the lattice.

  • Amphoteric Nature: The 1,2,4-triazole ring is amphoteric. It acts as a weak base (proton acceptor) and a weak acid (proton donor). At neutral pH (pH 6–8), the molecule often exists as a neutral species with the lowest solubility.

Quick Reference Data:

ParameterValue (Parent 3-AT)Implication for Derivatives
pKa (Basic) ~4.2 (N-4 protonation)Soluble at pH < 3.0
pKa (Acidic) ~11.1 (N-H deprotonation)Soluble at pH > 12.0
LogP -0.8 (Hydrophilic)Derivatives often have LogP > 3.0 (Lipophilic)

Troubleshooting Workflow

The following flowchart outlines the decision logic for solubilizing difficult amino-triazole products.

SolubilityWorkflow Start Start: Compound Insoluble in Water/Buffer CheckStruct Analyze Structure: Is it a salt or free base? Start->CheckStruct FreeBase Free Base CheckStruct->FreeBase Salt Salt Form (e.g., HCl) CheckStruct->Salt pH_Strategy Strategy A: pH Adjustment (Target Ionization) FreeBase->pH_Strategy Primary Method Cosolvent Strategy B: Cosolvent System (DMSO/PEG) Salt->Cosolvent Salt already failed? Test_Acid Test pH < 3.0 (Protonation) pH_Strategy->Test_Acid Test_Base Test pH > 11.0 (Deprotonation) pH_Strategy->Test_Base Success Soluble? Proceed to Assay Cosolvent->Success Stable Solution Fail Precipitation? Cosolvent->Fail Precipitation on Dilution Complex Strategy C: Complexation (Cyclodextrins) Complex->Success Test_Acid->Cosolvent No (Unstable/Insoluble) Test_Acid->Success Yes Test_Base->Cosolvent No Test_Base->Success Yes Fail->Complex Use HP-β-CD

Figure 1: Decision tree for solubilizing amino-triazole derivatives based on physicochemical properties.

Detailed Protocols

Protocol A: pH-Dependent Solubilization (The "U-Curve" Method)

Theory: Amino-triazoles exhibit U-shaped solubility profiles. They dissolve best when ionized.

  • Acidic Region: Protonation of the N4 nitrogen (typically pKa ~4.2).

  • Basic Region: Deprotonation of the N-H group (typically pKa ~11).

Step-by-Step:

  • Preparation: Suspend 10 mg of compound in 900 µL of water. It will likely remain cloudy.

  • Acid Titration: Add 1.0 M HCl dropwise (10 µL increments) while vortexing.

    • Observation: If the solution clears significantly below pH 3, the compound is forming a soluble hydrochloride salt in situ.

  • Base Titration (Alternative): If acid fails or is incompatible with your assay, take a fresh aliquot. Add 1.0 M NaOH dropwise.

    • Observation: Look for dissolution above pH 10.

  • Buffer Exchange: Once dissolved at extreme pH, slowly dilute with a high-capacity buffer (e.g., 100 mM Phosphate) to the desired pH.

    • Warning: Rapid pH shift back to neutral (pH 7.4) may cause immediate reprecipitation (the "crash out"). If this happens, proceed to Protocol B.

Protocol B: The "Sandwich" Cosolvent Method

Issue: Simple dilution of a DMSO stock into water often causes aggregation because the water strips the hydration shell from the hydrophobic drug too quickly.

The Protocol:

  • Dissolve: Prepare a high-concentration stock (e.g., 100 mM) in 100% DMSO.

  • Intermediate Step (The Bridge): Do not add DMSO stock directly to water. Instead, prepare a "bridging solvent" of 50:50 DMSO:PEG400 (Polyethylene Glycol 400).

  • Dilution:

    • Add the 100 mM DMSO stock to the bridging solvent (final conc: 10 mM).

    • Slowly add this mix to your aqueous buffer with constant stirring.

  • Result: The PEG400 acts as a surfactant-like shield, preventing the triazole rings from stacking and crystallizing as water is introduced.

Protocol C: Cyclodextrin Complexation (For High Lipophilicity)

Theory: If the amino-triazole derivative has a large lipophilic tail (e.g., benzyl or phenyl groups), it can be encapsulated inside the hydrophobic cavity of a cyclodextrin, shielding it from water.

Recommended Reagent: Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Step-by-Step:

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in water or saline. Stir until clear.

  • Addition: Add the solid amino-triazole compound directly to the 20% CD solution.

  • Energy Input: Sonicate for 30 minutes at 40°C. The heat and energy facilitate the entry of the drug into the CD cavity.

  • Equilibration: Shake at room temperature for 24 hours. Filter through a 0.45 µm filter to remove undissolved solids.

  • Verification: The filtrate contains the solubilized inclusion complex.

Frequently Asked Questions (FAQ)

Q: My compound dissolves in DMSO, but precipitates immediately when I add it to cell culture media. Why? A: This is the "Solvent Shift" effect. The amino-triazole is hydrophobic; when DMSO (a good solvent) is diluted with water (a poor solvent), the solubility limit drops exponentially.

  • Fix: Use Protocol C (Cyclodextrins) . Cyclodextrins maintain solubility even when diluted, as the drug stays inside the cavity. Alternatively, keep the final DMSO concentration <0.1% and add the stock very slowly to rapidly stirring media.

Q: Can I use heat to dissolve the compound? A: Yes, amino-triazoles are generally heat-stable. 3-Amino-1,2,4-triazole is stable at 50°C. However, solubility is temperature-dependent. If you dissolve it at 50°C and then cool it to 37°C (physiological temp), it may crystallize. Always perform solubility tests at the lowest temperature your experiment requires.

Q: Is the salt form better than the free base? A: Almost always. If you have the option to synthesize or purchase the Hydrochloride (HCl) or Mesylate salt of your amino-triazole, do so. The lattice energy of the salt is easier to break with water than the hydrogen-bonded network of the free base.

Mechanism of Action: pH-Dependent Solubility[1]

The diagram below illustrates the ionization states of the amino-triazole core that dictate solubility.

Ionization Cation Cationic Form (Protonated N4) High Solubility pH < 4.0 Neutral Neutral Form (Aggregates) Low Solubility pH 6.0 - 8.0 Cation->Neutral - H+ (pKa ~4.2) Neutral->Cation + H+ Anion Anionic Form (Deprotonated NH) High Solubility pH > 11.0 Neutral->Anion - H+ (pKa ~11.0) Anion->Neutral + H+

Figure 2: Ionization pathway of the 1,2,4-triazole core. Solubility is lowest in the neutral state (center) and highest in charged states (flanks).

References

  • PubChem. (2025).[1] 3-Amino-1,2,4-triazole Compound Summary. National Library of Medicine. [Link]

  • Hichri, S., et al. (2023).[2] Synthesis and Characterization of Inclusion Complex of β-Cyclodextrin and Triazole Picrate. Bulletin of the Chemical Society of Ethiopia. [Link]

  • Jansook, P., et al. (2018). Cyclodextrins in Pharmaceutical Formulations: Concentration and Method of Preparation. Journal of Pharmaceutical Investigation. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

Sources

Technical Support Center: A Guide to Reducing Side Reactions During Mesylate Displacement with Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of your research. This guide addresses a common yet challenging reaction in drug development and organic synthesis: the nucleophilic substitution of alkyl mesylates with amines. While powerful for constructing essential carbon-nitrogen bonds, this reaction is frequently plagued by side reactions that can derail a synthetic route.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Section 1: Core Principles - The Reaction Landscape

The displacement of a mesylate by an amine is, at its core, a bimolecular nucleophilic substitution (SN2) reaction. The process begins by converting a poorly reactive alcohol into an alkyl mesylate, which possesses an excellent leaving group (the mesylate anion, -OMs).[1][2] This sulfonate ester is highly stabilized by resonance, making it readily displaced by a nucleophile like an amine.

However, the desired SN2 pathway exists in a competitive landscape with two primary side reactions: bimolecular elimination (E2) and over-alkylation. Understanding the factors that govern these competing pathways is the first step toward controlling them.

  • Desired Pathway (SN2): The amine's lone pair of electrons directly attacks the electrophilic carbon bearing the mesylate group, inverting the stereochemistry at that center and forming the desired C-N bond.[3] This pathway is favored by unhindered substrates and strong nucleophiles.

  • Side Reaction 1 (E2 Elimination): Amines are not just nucleophiles; they are also bases.[4] The amine can abstract a proton from a carbon adjacent (beta) to the mesylate-bearing carbon, leading to the formation of an alkene. This is a significant issue, especially with secondary and tertiary substrates.[5]

  • Side Reaction 2 (Over-Alkylation): The primary or secondary amine product of the initial reaction is often more nucleophilic than the starting amine.[6][7] This product can compete with the starting material to react with another molecule of the alkyl mesylate, leading to a mixture of mono-, di-, and even tri-alkylated products in what is often termed a "runaway reaction."[6]

G cluster_0 Reaction Pathways Start R-CH₂-CH₂-OMs + R'-NH₂ SN2 Desired Product R-CH₂-CH₂-NH₂-R' Start->SN2 Sₙ2 Attack (Nucleophilic) E2 Elimination Byproduct R-CH=CH₂ Start->E2 E2 Attack (Basic)

Caption: Competing SN2 and E2 pathways for an alkyl mesylate.

Section 2: Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address the most common issues encountered in the lab.

Q1: My reaction is yielding a significant amount of alkene. How can I favor substitution over elimination?

This is a classic SN2 versus E2 competition problem. The outcome is determined by a delicate balance of factors related to the substrate, base, solvent, and temperature.

Core Insight: Elimination reactions (E2) typically have a higher activation energy than substitution reactions (SN2). Furthermore, E2 is highly sensitive to steric hindrance.

Troubleshooting Strategies:

  • Evaluate Your Substrate: The structure of your alkyl mesylate is the most critical factor.

    • Primary Mesylates (R-CH₂-OMs): Strongly favor SN2. Elimination is usually minor unless a very bulky or strong base is used.[8]

    • Secondary Mesylates (R₂-CH-OMs): Are highly susceptible to both SN2 and E2. This is where optimization is most critical.[2]

    • Tertiary Mesylates (R₃-C-OMs): Almost exclusively undergo E2 elimination. Direct substitution with an amine is generally not feasible.[3]

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) will disproportionately slow down the E2 pathway compared to the SN2 pathway, favoring your desired product. Avoid high temperatures or prolonged heating if possible.

  • Choose the Right Solvent: The solvent plays a crucial role in stabilizing intermediates and modulating nucleophilicity.

    • Use Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile are ideal for SN2 reactions.[9] They solvate the cation but leave the amine nucleophile "naked" and highly reactive, accelerating the SN2 rate without promoting E2 as strongly as other solvents.[9]

    • Avoid Polar Protic Solvents: Solvents like ethanol or water can form hydrogen bonds with the amine, creating a "solvent cage" that hinders its nucleophilicity and can favor elimination.[10]

  • Consider the Amine's Structure: The amine acts as both the nucleophile and the base.

    • Steric Hindrance: A bulky, sterically hindered amine (e.g., di-tert-butylamine) is a poorer nucleophile but a stronger base, which will favor elimination.[11] Conversely, a less hindered amine is a better nucleophile and will favor substitution.

Summary Table: Favoring SN2 over E2

FactorTo Favor SN2 (Substitution)To Favor E2 (Elimination)
Substrate Primary > Secondary >> TertiaryTertiary > Secondary > Primary
Temperature Lower (e.g., 0°C to RT)Higher (e.g., Reflux)
Solvent Polar Aprotic (DMF, DMSO, MeCN)Often favored in less polar or protic solvents
Amine/Base Unhindered, good nucleophileSterically hindered, strong base
Q2: I'm struggling with over-alkylation. How can I achieve selective mono-alkylation?

This problem arises because the alkylated amine product is often a better nucleophile than the starting amine due to the electron-donating nature of the newly added alkyl group.[12]

Core Insight: The reaction is a competition between the starting amine and the product amine for the alkyl mesylate. The key is to manipulate the relative concentrations to favor the initial reaction.

Troubleshooting Strategies:

  • Use a Large Excess of the Starting Amine: The most effective and common strategy is to use a significant excess (3 to 10 equivalents) of the starting amine relative to the alkyl mesylate.[13] This ensures that the mesylate is statistically much more likely to collide with a molecule of the starting amine than the product amine, suppressing the second alkylation.

  • Slow Addition of the Electrophile: Add the alkyl mesylate (or a solution of it) dropwise to the reaction mixture containing the excess amine. This maintains a very low instantaneous concentration of the mesylate, further ensuring it reacts with the most abundant species—the starting amine.

  • Consider Amine Structure: While often not modifiable, it's worth noting that highly sterically hindered amines are less prone to over-alkylation because the second addition is sterically disfavored.[6][14]

Overalkylation Start_Amine Primary Amine (R-NH₂) Secondary_Amine Secondary Amine (R-NH-R') Start_Amine->Secondary_Amine + R'-OMs (Desired Step) Mesylate R'-OMs Tertiary_Amine Tertiary Amine (R-N(R')₂) Secondary_Amine->Tertiary_Amine + R'-OMs (1st Side Rxn) Quat_Salt Quaternary Salt (R-N(R')₃⁺) Tertiary_Amine->Quat_Salt + R'-OMs (2nd Side Rxn)

Caption: The over-alkylation cascade leading to multiple products.

Q3: My reaction is very slow or stalls. How can I improve the rate?

A sluggish reaction can be due to several factors, including poor nucleophilicity, suboptimal solvent choice, or insufficient energy.

Troubleshooting Strategies:

  • Confirm Solvent Choice: As mentioned, polar aprotic solvents like DMF and DMSO are superior for SN2 reactions and will significantly increase the rate compared to less polar solvents like THF or protic solvents like ethanol.[9]

  • Increase Temperature Judiciously: Gently warming the reaction (e.g., to 40-60 °C) can provide the necessary activation energy. Monitor the reaction closely by TLC or LCMS to ensure that elimination byproducts do not begin to form at an unacceptable rate.[15]

  • Check Amine Nucleophilicity: While most aliphatic amines are strong nucleophiles, aromatic amines (anilines) are significantly weaker. Reactions with less nucleophilic amines may require more forcing conditions (higher temperature or longer reaction times).

  • Consider a Catalytic Additive: Adding a catalytic amount (0.1 eq) of sodium iodide (NaI) can sometimes accelerate the reaction. The iodide displaces the mesylate to form a more reactive alkyl iodide in situ (the Finkelstein reaction), which is then displaced by the amine. This is particularly useful for less reactive systems.[16]

Q4: How can I perform this reaction on a hydroxyl group in a molecule that also contains an amine?

This is a common challenge requiring a protection strategy. Amines are significantly more nucleophilic than alcohols and will react preferentially with mesyl chloride.[2][17] Attempting to directly mesylate the alcohol without protecting the amine will result in the formation of a sulfonamide.

Core Insight: Temporarily "mask" the more reactive amine functional group, perform the chemistry on the alcohol, and then "unmask" the amine.

Workflow for Selective Mesylation and Displacement:

ProtectionWorkflow Start Substrate (HO-R-NH₂) Protect Step 1: Protect Amine (e.g., + Boc₂O) BocHN-R-OH Start->Protect Mesylate Step 2: Mesylate Alcohol (+ MsCl, Base) BocHN-R-OMs Protect->Mesylate Displace Step 3: Displace Mesylate (+ R'-NH₂) BocHN-R-NHR' Mesylate->Displace Deprotect Step 4: Deprotect Amine (e.g., + TFA) H₂N-R-NHR' Displace->Deprotect Final Final Product Deprotect->Final

Caption: Workflow for selective displacement on a hydroxy-amine substrate.

  • Protect the Amine: React your starting material with an amine-selective protecting group. The tert-butoxycarbonyl (Boc) group is an excellent choice. This is typically done using di-tert-butyl dicarbonate (Boc₂O) and a mild base.[17]

  • Mesylate the Alcohol: With the amine now protected as a non-nucleophilic carbamate, the hydroxyl group can be cleanly converted to the mesylate using methanesulfonyl chloride (MsCl) and a base like triethylamine (TEA) or pyridine.[18]

  • Displace the Mesylate: Introduce your desired nucleophilic amine. It will now react exclusively at the mesylated position.

  • Deprotect the Amine: Remove the Boc group using acidic conditions, typically trifluoroacetic acid (TFA) in dichloromethane (DCM), to reveal the final product.

Section 3: Experimental Protocols
Protocol 1: General Procedure for Minimizing Elimination in Mesylate Displacement
  • Objective: To displace a secondary mesylate with a primary amine, maximizing the SN2 product.

  • Setup: To a clean, dry, nitrogen-flushed round-bottom flask, add the secondary alkyl mesylate (1.0 eq).

  • Solvent & Amine: Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.2 M. Add the primary amine (1.5 - 2.0 eq).

  • Cooling: Cool the stirred mixture to 0 °C using an ice-water bath.

  • Base Addition (If Necessary): If the amine salt is expected to precipitate and halt the reaction, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 eq). For many reactions, the excess amine reactant is a sufficient base.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LCMS every 2-4 hours. Check for the disappearance of the starting mesylate and the formation of both the desired product and the potential alkene byproduct.

  • Workup: Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material via column chromatography to separate the desired amine from any elimination byproduct and residual starting materials.

Protocol 2: Procedure for Selective Mono-Alkylation using Excess Amine
  • Objective: To synthesize a secondary amine from a primary amine and a primary mesylate, minimizing over-alkylation.

  • Setup: To a clean, dry, nitrogen-flushed round-bottom flask, add the primary amine (5.0 eq) and anhydrous acetonitrile (MeCN) to a concentration of 0.2-0.5 M based on the amine.

  • Mesylate Solution: In a separate flask, dissolve the primary alkyl mesylate (1.0 eq) in a small amount of anhydrous acetonitrile.

  • Slow Addition: Using a syringe pump (ideal) or a dropping funnel, add the mesylate solution to the stirred amine solution at room temperature over 2-4 hours.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for an additional 12-24 hours.

  • Monitoring: Monitor the reaction for the consumption of the alkyl mesylate.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent. Re-dissolve the residue in dichloromethane and wash with 1 M NaOH solution to remove the excess starting amine and its salt. Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purification: The crude product can then be purified by column chromatography.

References
  • Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Ashenhurst, J. (2015, March 10). All About Tosylates and Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Various Authors. (2015, September 8). How can I mesylate hydroxyl group in organic compound that containing hydroxyl group and amine group? ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Substitution and Elimination Reactions of Amines. Retrieved from [Link]

  • National University of Ireland, Galway. (n.d.). Activation of Alcohols to Nucleophilic Substitution. NUI Galway IRep. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.7: Reactions of Amines. Retrieved from [Link]

  • Various Authors. (2010, October 6). Functional Groups in Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2025, February 28). SN1 SN2 E1 E2 : Substrate. Master Organic Chemistry. Retrieved from [Link]

  • Gini, A., et al. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. National Institutes of Health. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, March 25). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! [Video]. YouTube. Retrieved from [Link]

  • Norris, J. (2021, July 20). Amine Synthesis - Limits of Alkylation [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.17: Nucleophilic Substitution in Synthesis- Amines. Retrieved from [Link]

  • Reddit User Discussion. (2024, April 6). Tosylate displacement reaction. r/OrganicChemistry. Retrieved from [Link]

Sources

Technical Support Center: Storage and Handling of 2-Azidoethyl Diethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-azidoethyl diethylamine. This document provides essential information for researchers, scientists, and drug development professionals to ensure the stability and safe handling of this versatile reagent. Proper storage is not merely a matter of safety; it is critical for experimental reproducibility and success. This guide is structured to provide direct answers to common questions and troubleshoot potential issues arising from improper storage.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the storage and stability of 2-azidoethyl diethylamine.

Q1: What are the ideal storage temperature and conditions for 2-azidoethyl diethylamine?

Answer: The ideal storage condition is at or below room temperature, with some sources recommending refrigeration or freezing at -18°C for long-term stability.[1] The compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place.[2] The key is to minimize exposure to all forms of external energy—heat, light, and physical shock—which can initiate decomposition.[3][4]

Q2: Why is protection from light so important?

Answer: Organic azides are sensitive to light, particularly UV radiation, but decomposition can also occur under ambient laboratory light.[5] Photochemical energy can promote the azide functional group to an excited state, leading to the extrusion of nitrogen gas (N₂) and the formation of highly reactive nitrene intermediates.[6] This degradation pathway results in the formation of impurities, such as imines, which will compromise the purity of your material and the outcome of your experiments.[6] For this reason, always store 2-azidoethyl diethylamine in amber vials or wrap the container in aluminum foil to protect it from light.[1][2]

Q3: What materials should I avoid when handling or storing this compound?

Answer: Material compatibility is a critical safety and stability concern.

  • Metals: Avoid all contact with metals, especially heavy metals like copper, lead, silver, and mercury. Azides can react with these metals to form highly shock-sensitive and explosive metal azides.[1] Never use metal spatulas for transferring the compound; use plastic, ceramic, or glass utensils instead.[2][7]

  • Acids: Do not store near or allow contact with strong acids. Acids can react with the azide group to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive compound.[1][3]

  • Strong Oxidizing Agents: The diethylamine moiety is incompatible with strong oxidizing agents.[8]

  • Halogenated Solvents: Avoid using halogenated solvents (e.g., dichloromethane, chloroform) with azides, as this can lead to the formation of explosive di- and tri-azidomethane.[1][4]

  • Ground Glass Joints: Avoid exposing the compound to ground glass joints, as the friction can be sufficient to initiate explosive decomposition.[2][9]

Q4: How can I tell if my 2-azidoethyl diethylamine has degraded?

Answer: Visual inspection can be the first indicator. A pure compound should be a colorless to pale yellow liquid. Any significant color change to yellow or brown may suggest decomposition. Other signs include pressure buildup in the container (from N₂ gas evolution) or a noticeable change in viscosity. For a definitive assessment, analytical methods such as NMR or FTIR spectroscopy can be employed. In FTIR, a weakening or disappearance of the characteristic strong azide peak (around 2100 cm⁻¹) is a clear sign of degradation.

Q5: Is it safe to store this compound in solution?

Answer: Yes, storing the compound as a solution can enhance its stability, especially for long-term storage, as it dilutes the energetic material. If you choose to store it in solution, select a dry, aprotic, and non-halogenated solvent (e.g., anhydrous acetonitrile or THF). The concentration should not exceed 1 M.[1][3] Ensure the container is properly sealed to prevent solvent evaporation, which would concentrate the azide.

Section 2: Troubleshooting Guide

Problem Possible Cause & Scientific Explanation Recommended Solution
Low reaction yield or no reaction (e.g., in a "click" reaction). The azide functional group has degraded. This is the most common issue and typically results from prolonged exposure to heat or light, leading to a lower concentration of the active azide in your stock material.[6]- Confirm the purity of the starting material using FTIR or NMR spectroscopy before starting the experiment.- If degradation is confirmed, procure a fresh batch of the reagent.- Always use material that has been stored according to the recommended protocols.
Unexpected side products observed in analytical data (LC-MS, NMR). Photochemical Degradation: Exposure to light can lead to rearrangement products like imines.[6]Hydrolysis/Reduction: Trace amounts of acid or water can lead to the formation of 2-(diethylamino)ethanol. Accidental contact with reducing agents can convert the azide to the corresponding primary amine.- Compare your analytical data with the known spectra of potential degradation products.- If possible, purify the starting material via an appropriate method (use caution and avoid heat).- Review handling procedures to eliminate sources of contamination (e.g., acidic residues in glassware, moisture).
Visible color change (to yellow/brown) or pressure buildup in the vial. This indicates significant decomposition. The color change is often due to the formation of complex polymeric byproducts, while pressure buildup is caused by the release of nitrogen gas (N₂) during thermal or photochemical decomposition.[5][10]- DO NOT USE. - Do not attempt to open a vial that is visibly under pressure.- Treat the material as highly hazardous. Contact your institution's Environmental Health & Safety (EH&S) office for guidance on safe disposal.

Section 3: Protocols and Best Practices

Protocol 3.1: Recommended Storage Protocol
  • Upon Receipt: Inspect the container for any signs of damage or pressure buildup.

  • Container: Ensure the compound is in a tightly sealed, amber glass vial or a clear vial wrapped securely in aluminum foil.

  • Atmosphere: If the compound is to be stored for an extended period, flush the headspace of the vial with an inert gas like argon or nitrogen before sealing.

  • Labeling: Clearly label the container with the compound name, date received, and storage conditions (e.g., "Store at -18°C, Protect from Light, Moisture, and Metals").

  • Location: Place the vial in a designated, explosion-proof refrigerator or freezer at the recommended temperature.[1] Store it away from incompatible materials, particularly acids and metal salts.[2][3]

Protocol 3.2: Safe Handling and Aliquoting
  • Preparation: Conduct all handling in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[3] Consider using a face shield or working behind a blast shield.[2]

  • Temperature Equilibration: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture into the compound.

  • Transfer: Use only plastic, glass, or ceramic spatulas or syringes for transferring the liquid.[7] NEVER use metal spatulas. [7]

  • Dispensing: Dispense the required amount into a tared, inert vial.

  • Resealing: After taking an aliquot, flush the headspace of the primary container with inert gas again before tightly resealing.

  • Return to Storage: Promptly return the primary container to its designated cold, dark storage location.

Section 4: Key Data Summary

ParameterRecommendationRationale
Storage Temperature ≤ Room Temperature; -18°C recommended for long-term storage.[1]Minimizes thermal energy input, slowing the rate of decomposition.
Light Protection Store in amber vials or in the dark.[2]Prevents photochemical decomposition initiated by UV or ambient light.[6]
Atmosphere Tightly sealed container, preferably under inert gas (Ar, N₂).Prevents reaction with atmospheric moisture and oxygen.
Incompatible Materials Acids, heavy metals (Cu, Pb, Hg), strong oxidizing agents, halogenated solvents, ground glass.[1][2][8]Prevents formation of highly toxic and explosive byproducts (e.g., hydrazoic acid, metal azides).
Handling Tools Plastic, glass, or ceramic spatulas/syringes.[7]Avoids catalytic decomposition or formation of shock-sensitive metal azides.

Section 5: Degradation Pathways

The stability of 2-azidoethyl diethylamine is primarily threatened by three pathways: thermal, photochemical, and acid-catalyzed decomposition. Understanding these pathways is crucial for preventing degradation.

  • Thermal Decomposition: With sufficient heat, the C-N bond of the azide can cleave, releasing N₂ gas and forming a highly reactive nitrene intermediate, which can then undergo various rearrangements.[10]

  • Photochemical Decomposition: Absorption of light provides the energy to break the N-N bond, also leading to N₂ evolution and subsequent reactions.[6]

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the terminal nitrogen of the azide is protonated, creating a good leaving group (HN₃) and facilitating nucleophilic attack by water, leading to the formation of 2-(diethylamino)ethanol and the dangerously explosive hydrazoic acid.[3]

Visualization of Degradation Pathways

G cluster_thermal Thermal Pathway cluster_photo Photochemical Pathway cluster_acid Acid-Catalyzed Pathway A 2-Azidoethyl Diethylamine T_heat A->T_heat Heat (Δ) T_light A->T_light Light (hν) T_acid A->T_acid Acid (H⁺) B Nitrene Intermediate + N₂ Gas T_heat->B D Excited State T_light->D F Hydrazoic Acid (HN₃) (Toxic & Explosive!) T_acid->F G 2-(Diethylamino)ethanol T_acid->G C Rearrangement Products B->C E Imine Products D->E

Sources

Validation & Comparative

1H NMR Analysis of (2-Azidoethyl)diethylamine: A Comparative Purity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Azidoethyl)diethylamine is a critical bifunctional linker used primarily to introduce pH-sensitive solubility (via the diethylamine group) and "Click" chemistry reactivity (via the azide group) into drug scaffolds.[1][2] Its performance is defined by its spectral purity .[2] Incomplete substitution of the precursor (2-chloroethyl diethylamine) or hydrolysis to the alcohol compromises the stoichiometry of subsequent CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reactions.[1]

This guide provides a definitive 1H NMR structural assignment and, crucially, compares the spectral signature of the product against its primary process impurities.[1][2]

Part 1: Structural Analysis & Theoretical Basis[1][2]

The 1H NMR spectrum of this compound is dominated by the electron-withdrawing effects of the azide (-N


) and the amine nitrogen.[1]
The Molecule

Structure: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


[1][2]
Chemical Shift Assignment (Free Base in CDCl )

The following assignments are derived from standard chemical shift additivity rules and validated against literature precedents for 2-substituted ethylamines.

PositionGroupProton CountMultiplicityChemical Shift (

ppm)
Assignment Logic
a

2HTriplet (

Hz)
3.28 – 3.35 Deshielded by Azide.[1][2] Key diagnostic peak.
b

2HTriplet (

Hz)
2.60 – 2.70 Shielded relative to a ; adjacent to amine N.
c

4HQuartet (

Hz)
2.50 – 2.60 Methylene of the ethyl groups.[1][2] Overlaps often with b .
d

6HTriplet (

Hz)
0.95 – 1.05 Methyl of the ethyl groups.[1][2] Distinct high-field signal.[1][2][3]

Critical Note on pH Sensitivity: As a tertiary amine, the chemical shifts of protons b and c are highly sensitive to pH.[1][2] If the sample contains residual acid (e.g., HCl from the precursor salt), these peaks will shift downfield (to ~3.0–3.5 ppm) and broaden due to proton exchange.[1][2]

Part 2: Comparative Performance Analysis

This section objectively compares the target product with its critical alternatives (impurities), enabling rapid QA/QC decision-making.[1][2]

Product vs. Precursor (The Chloride)

The synthesis typically involves nucleophilic substitution of 2-Chloro-N,N-diethylethanamine with Sodium Azide (


).[1][2]
  • The Problem: The precursor is toxic and competes in alkylation reactions.[2]

  • The Diagnostic: Monitor the shift of the ethylene triplet.

FeatureTarget: Azide (

)
Alternative: Chloride (

)

(Difference)
Functional Group Azide (Pseudohalogen)Chloride (Halogen)N/A
Diagnostic Signal

(Triplet)

(Triplet)
~0.3 ppm
Shift Position 3.30 ppm 3.60 – 3.71 ppm Azide is shielded relative to Chloride.[1][2]
Interpretation Pass. Reaction Complete.Fail. Incomplete Substitution.Distinct separation allows integration.[2]
Product vs. Hydrolysis (The Alcohol)

If the reaction mixture is exposed to moisture at high temperatures, 2-(Diethylamino)ethanol may form.[1][2]

  • The Diagnostic: The

    
     protons are significantly deshielded.
    
  • Shift: The

    
     triplet appears at 3.55 – 3.65 ppm , often overlapping with the chloride but distinct from the azide (3.30 ppm).[1]
    
Visualization: Spectral Logic Flow

The following diagram illustrates the decision logic for interpreting the NMR spectrum during synthesis.

NMR_Logic Start Crude Reaction Mixture (1H NMR in CDCl3) Check_Region Inspect 3.2 - 3.8 ppm Region (Triplet Signals) Start->Check_Region Signal_33 Triplet at ~3.30 ppm Check_Region->Signal_33 Major Peak Signal_36 Triplet at ~3.60 - 3.70 ppm Check_Region->Signal_36 Minor/Major Peak Conclusion_Pure Target: this compound (Purity Confirmed) Signal_33->Conclusion_Pure Conclusion_Impure Impurity Detected: Chloride Precursor OR Alcohol Signal_36->Conclusion_Impure Action_Recrystallize Action: Continue Heating with NaN3 or Check Moisture Conclusion_Impure->Action_Recrystallize

Figure 1: Decision tree for validating this compound synthesis via 1H NMR.

Part 3: Experimental Protocol

To ensure reproducibility and avoid "ghost peaks" caused by protonation, follow this standardized protocol.

Sample Preparation (Self-Validating System)

The amine moiety is basic.[2] Using CDCl


 that has degraded (forming DCl) will protonate the amine, shifting peaks and invalidating the comparison table above.[2]

Step-by-Step Methodology:

  • Solvent Check: Use a fresh ampoule of CDCl

    
     neutralized with silver foil or basic alumina, OR use CD
    
    
    
    OD (Methanol-d4) if solubility is an issue (Note: Shifts will move slightly downfield in MeOH).[1][2]
  • Base Wash (Critical):

    • Take 50 mg of the crude product.[2]

    • Dissolve in 1 mL DCM.

    • Wash with 0.5 mL 1M NaOH (aq).[2]

    • Dry organic layer over anhydrous Na

      
      SO
      
      
      
      .[2]
    • Evaporate DCM and reconstitute in CDCl

      
      .
      
    • Why? This ensures the amine is in the Free Base form, guaranteeing the shifts match the ~2.6 ppm range rather than the salt range (~3.2 ppm).

  • Acquisition:

    • Scans: 16 (sufficient for >95% purity check).

    • Relaxation Delay (d1): 5 seconds (to allow accurate integration of the ethyl triplets vs. impurity traces).

Quantitative Purity Calculation

[1][2]

Part 4: Troubleshooting & Impurity Profiling[1][2]

ObservationRoot CauseCorrective Action
Broad peaks at 3.0–3.5 ppm Protonation (Ammonium salt formation).[1][2]Perform "Base Wash" (See 3.1).[2] Comparison is invalid until neutralized.
Small singlet at 2.17 ppm Acetone (common cleaning solvent).[2][3]Dry sample under high vacuum > 1 hour.[2]
Triplet at 1.2 ppm / Quartet at 3.5 ppm Residual Diethyl Ether.[2]Often trapped in amine oils.[2] Extended vacuum required.[2]
Doublet of Doublets at 5.0–6.0 ppm Vinyl impurity (Elimination product).[2]Reaction was too hot (>90°C).[2] Irreversible impurity.[2]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1][2]

  • Liang, L., & Astruc, D. (2011).[1][2] The Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction and its applications. Coordination Chemistry Reviews, 255(23-24), 2933-2945.[1][2] (Context for Azide/Chloride shift differentiation in linkers).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[2] Spectral Database for Organic Compounds (SDBS).[2][5] Comparison of 2-chloroethyl amine derivatives. [1][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[2] (Source for electronegativity-based chemical shift additivity rules).

Sources

A Researcher's Guide to the Infrared Spectroscopy of Aliphatic Azides: Identification and Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in organic synthesis, medicinal chemistry, and materials science, the azido group (–N₃) is a versatile and powerful functional handle. Its utility in "click" chemistry, as a precursor to amines, and in the formation of nitrogen-containing heterocycles has made its reliable identification paramount. Among the analytical techniques available, Fourier-transform infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for confirming the presence of the azido group. However, the spectral region where azides absorb is also populated by other nitrogen-containing and unsaturated functionalities. This guide provides an in-depth comparison of the characteristic infrared absorption bands of aliphatic azides with those of common interfering functional groups, supported by experimental data and a validated analytical protocol.

The Vibrational Signature of the Aliphatic Azido Group

The azido group can be conceptually described as a system of three nitrogen atoms with two double bonds (–N=N⁺=N⁻) or a triple bond and a single bond (–N≡N⁺–N⁻). This bonding arrangement gives rise to two characteristic vibrational modes that are readily observed in the mid-infrared region of the electromagnetic spectrum: the asymmetric and symmetric stretching vibrations.

  • Asymmetric Stretch (νₐₛ): This is the most prominent and diagnostically useful absorption for the azido group. It is a very strong and sharp band typically appearing in the range of 2170–2080 cm⁻¹ .[1][2] This intense absorption is due to the significant change in dipole moment during the asymmetric stretching of the N-N-N bond system. For aliphatic azides, this peak is often observed around 2100 cm⁻¹.[1]

  • Symmetric Stretch (νₛ): The symmetric stretching vibration of the azido group is significantly weaker than the asymmetric stretch and appears at a lower frequency, typically in the range of 1343–1177 cm⁻¹ .[2] While less intense, its presence can provide complementary evidence for the azido functionality. However, this region of the IR spectrum often contains numerous other absorptions, which can make the assignment of this band challenging.

The precise position of the asymmetric stretch can be influenced by the local electronic environment. For instance, hydrogen bonding with protic solvents can cause a blueshift (a shift to higher wavenumbers) in the absorption frequency.[3]

Distinguishing Aliphatic Azides from Spectrally Similar Functional Groups

The triple bond region (approximately 2300–2000 cm⁻¹) of the infrared spectrum is where several other functional groups exhibit characteristic absorptions. A thorough understanding of their spectral properties is crucial to avoid misinterpretation.

Functional GroupMoietyCharacteristic Absorption (cm⁻¹)IntensityBand ShapeKey Differentiating Features
Aliphatic Azide -N₃ ~2100 (Asymmetric Stretch) Strong Sharp Very intense and sharp peak. A weaker symmetric stretch may be observed around 1343-1177 cm⁻¹.
1343–1177 (Symmetric Stretch) Weak to Medium Sharp
Terminal Alkyne -C≡C-H ~3300 (≡C-H Stretch) Strong, Sharp Sharp Presence of a strong, sharp band around 3300 cm⁻¹ is highly diagnostic. The C≡C stretch is often weaker than the azide stretch.
2140–2100 (C≡C Stretch) Weak to Medium Sharp
Internal Alkyne -C≡C- 2260–2190 (C≡C Stretch) Weak to Absent Sharp Often very weak or absent, especially in symmetrical or near-symmetrical molecules due to a small or zero change in dipole moment.[4][5]
Nitrile -C≡N 2260–2220 Medium Sharp Typically appears at a slightly higher wavenumber than the azide asymmetric stretch.
Isocyanate -N=C=O 2275–2250 (Asymmetric Stretch) Strong, Broad Broad Characteristically broad and very intense absorption at a higher frequency than azides.[6]
Isothiocyanate -N=C=S 2140–1990 (Asymmetric Stretch) Strong, Broad Broad Very broad and intense absorption, often centered at a slightly lower wavenumber than the azide stretch.

Experimental Data Snapshot:

In a comparative study, the FTIR spectrum of an azide-functionalized polymer showed a characteristic absorption at 2110 cm⁻¹ .[7] In another example, the polymerization of a diazide with a dialkyne was monitored by the disappearance of the azide peak at 2094 cm⁻¹ and the terminal alkyne C-H stretch at 3295 cm⁻¹ .[2] For isocyanates, a strong asymmetric stretching vibration is typically observed around 2270 cm⁻¹ .[8]

Causality in Spectral Differences: Why the Variations?

The differences in absorption frequency, intensity, and band shape arise from the fundamental principles of molecular vibrations and their interaction with infrared radiation.

  • Bond Strength and Atomic Mass: The frequency of a stretching vibration is related to the strength of the bond and the masses of the atoms involved (Hooke's Law). The strong triple and cumulative double bonds in azides, alkynes, and nitriles result in high-frequency absorptions.

  • Dipole Moment: The intensity of an IR absorption band is proportional to the square of the change in the dipole moment during the vibration. The highly polar nature of the azido and isocyanate groups leads to a large change in dipole moment upon stretching, resulting in very strong absorptions. In contrast, the C≡C bond in a symmetrical internal alkyne has no dipole moment, and its stretching vibration does not cause a change in dipole moment, rendering it IR-inactive.

  • Vibrational Coupling and Fermi Resonance: The shape of an absorption band can be influenced by factors such as hydrogen bonding, which can lead to broadening. Additionally, Fermi resonance, an interaction between a fundamental vibrational mode and an overtone or combination band, can lead to the appearance of multiple peaks or shoulders on a primary absorption band, which is sometimes observed for the azide asymmetric stretch.[4]

A Validated Protocol for High-Quality FTIR Analysis of Aliphatic Azides

The following protocol outlines a self-validating system for obtaining a reliable FTIR spectrum of a liquid aliphatic azide using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid samples.[9][10]

Instrumentation and Materials:

  • FTIR Spectrometer with a Diamond or Zinc Selenide ATR accessory.

  • Sample: Liquid aliphatic azide (e.g., 1-azidohexane).

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

Experimental Workflow Diagram:

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis A Clean ATR Crystal B Acquire Background Spectrum A->B Ensures no interfering signals C Apply Sample to Crystal B->C Ready for sample measurement D Acquire Sample Spectrum C->D Obtain raw data E Clean ATR Crystal D->E Prepare for next sample F Process and Interpret Spectrum D->F Data processing and functional group identification

Caption: Workflow for acquiring a validated FTIR spectrum of a liquid aliphatic azide using an ATR accessory.

Step-by-Step Methodology:

  • ATR Crystal Cleaning and Verification:

    • Action: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in a volatile solvent like isopropanol or acetone.

    • Causality: This step is critical to remove any residues from previous measurements that could contribute to the spectrum, leading to false positives or masking of weak signals.

  • Background Spectrum Acquisition:

    • Action: With the clean, empty ATR accessory in the spectrometer's sample compartment, acquire a background spectrum.

    • Causality: The background spectrum measures the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the instrument itself. This spectrum is automatically subtracted from the sample spectrum to provide a clean spectrum of only the analyte. This is a crucial self-validation step.

  • Sample Application:

    • Action: Place a small drop of the liquid aliphatic azide sample directly onto the center of the ATR crystal.

    • Causality: Only a small amount of sample is needed as the infrared beam only penetrates a few microns into the sample.[11] Ensure the entire crystal surface is covered for consistent results.

  • Sample Spectrum Acquisition:

    • Action: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Causality: Co-adding multiple scans averages out random noise, resulting in a cleaner and more reliable spectrum, which is essential for identifying weak signals like the symmetric azide stretch.

  • Post-Measurement Cleaning:

    • Action: Immediately after the measurement, clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.

    • Causality: This prevents cross-contamination of subsequent samples and protects the ATR crystal from potential damage.

  • Data Processing and Interpretation:

    • Action: Process the acquired spectrum using the spectrometer software. This may include baseline correction and peak picking.

    • Causality: Proper data processing ensures accurate determination of peak positions and intensities. Interpretation involves identifying the strong, sharp asymmetric azide stretch around 2100 cm⁻¹ and looking for other characteristic bands to confirm the overall structure of the molecule.

This protocol, by incorporating background acquisition and meticulous cleaning, ensures that the resulting spectrum is a true and accurate representation of the sample, thereby providing trustworthy and reproducible data.

Conclusion

The aliphatic azido group possesses a highly characteristic and intense absorption band in the infrared spectrum, making FTIR an invaluable tool for its identification. By understanding the typical wavenumber range, intensity, and band shape of the azide's asymmetric and symmetric stretches, and by comparing these features to those of potentially interfering functional groups such as alkynes, nitriles, isocyanates, and isothiocyanates, researchers can confidently and accurately characterize their molecules. The implementation of a validated experimental protocol further ensures the integrity and reliability of the spectral data, a cornerstone of sound scientific practice in research and development.

References

  • Lieber, E., Rao, C. N. R., Chao, T. S., & Hoffman, C. W. W. (1957). Infrared Spectra of Organic Azides. Analytical Chemistry, 29(6), 916–918. [Link]

  • Sheinker, Y. N., & Syrkin, Y. K. (1950). The vibration spectra of azides. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, 3, 372-379.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Jang, S. K., et al. (2015). Self-Healing Properties of Lignin-Containing Nanocomposite: Synthesis of Lignin-graft-poly(5-acetylaminopentyl acrylate) via RAFT and Click Chemistry. ACS Sustainable Chemistry & Engineering, 3(11), 2845–2854. [Link]

  • Fokin, V. V., et al. (2019). Metal-Free A2/B2-Type Azide–Alkyne Polyaddition: Effect of Azides Structure on Their Reactivity and Properties of Polymerization Products. Polymers, 11(12), 2056. [Link]

  • Stefani, A., et al. (2018). Effect of Aliphatic Diisocyanate and Aromatic Diisocyanate on the Properties of Castor Oil-Based Polyurethanes. IOSR Journal of Applied Chemistry, 11(8), 53-60. [Link]

  • NIST Chemistry WebBook. (n.d.). 1-Hexyne. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

  • Shimadzu. (n.d.). Liquid Samples. [Link]

  • Kazarian, S. G., & Chan, K. L. A. (2013). ATR-FTIR spectroscopic imaging: recent advances and applications to biological systems. Analyst, 138(7), 1940-1951. [Link]

  • Smith, B. C. (2015). How to Properly Compare Spectra, and Determining Alkane Chain Length From Infrared Spectra. Spectroscopy, 30(9), 26-33. [Link]

  • Varma, A. K., et al. (2020). Analytical validation of an ATR-FTIR based method for quantifying the amount of polysorbate 80 adsorbed on PLGA nanoparticles. RSC Advances, 10(61), 37337-37345. [Link]

  • Smith, B. C. (2018). The Infrared Spectroscopy of Isocyanates. Spectroscopy, 33(1), 14-20. [Link]

  • Shimadzu. (n.d.). ATR Method. [Link]

  • Chemistry LibreTexts. (2021, December 15). IR Spectrum and Characteristic Absorption Bands. [Link]

  • University of Calgary. (n.d.). Infrared Absorption Table. [Link]

  • Park, J. Y., et al. (2018). Two-dimensional IR spectroscopy reveals a hidden Fermi resonance band in the azido stretch spectrum of β-azidoalanine. Physical Chemistry Chemical Physics, 20(44), 28061-28068. [Link]

  • Choi, J. H., Oh, K. I., & Cho, M. (2008). Azido-derivatized compounds as IR probes of local electrostatic environment: Theoretical studies. The Journal of Chemical Physics, 129(17), 174512. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. [Link]

  • Chemistry LibreTexts. (2023, September 30). Interpreting Infrared Spectra. [Link]

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A Senior Application Scientist's Guide to Distinguishing (2-Azidoethyl)diethylamine from 2-bromoethyl diethylamine by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the precise characterization of molecules is paramount. Structurally similar compounds, such as (2-Azidoethyl)diethylamine and 2-bromoethyl diethylamine, can present a significant analytical challenge. While their molecular weights are comparable, their distinct functional groups—an azide versus a bromide—impart subtle yet definitive differences in their nuclear magnetic resonance (NMR) spectra. This guide provides an in-depth comparison, leveraging predicted NMR data and fundamental principles of spectroscopy to clearly distinguish between these two molecules.

The Challenge: Subtle Differences, Significant Consequences

This compound and 2-bromoethyl diethylamine share the same diethylaminoethyl backbone. The key differentiator lies in the terminal functional group: the azide (-N₃) in the former and the bromine atom (-Br) in the latter. Both are electronegative, yet their electronic and magnetic environments are distinct. These differences are manifested in the chemical shifts of nearby protons (¹H) and carbons (¹³C) in their respective NMR spectra.

The Solution: A Comparative Analysis of Predicted ¹H and ¹³C NMR Spectra

To elucidate the distinguishing spectral features, ¹H and ¹³C NMR spectra for both compounds were predicted using advanced computational algorithms.[1][2] These predictions provide a reliable framework for understanding the expected experimental outcomes.

¹H NMR Spectroscopy: A Tale of Two Methylene Groups

The most significant diagnostic region in the ¹H NMR spectrum is the signals corresponding to the two methylene groups of the ethyl fragment attached to the nitrogen and the terminal functional group (-CH₂-N and -CH₂-X, where X is -N₃ or -Br).

In both molecules, we expect to see a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the two ethyl groups attached to the nitrogen, due to spin-spin coupling with each other. The key difference will be in the chemical shifts of the two methylene groups in the ethyl backbone connecting the diethylamino group to the azide or bromine. These will appear as triplets due to coupling with the adjacent methylene group.

The distinction arises from the differing electronegativities and magnetic anisotropies of the azide and bromo groups. The azide group is known to be an inductively withdrawing group.[3] While bromine is also electronegative, the extent of its influence on the chemical shift of adjacent protons can differ from that of the azide group.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

ProtonsThis compound (Predicted)2-bromoethyl diethylamine (Predicted)Rationale for Difference
-CH₂-N₃~3.3 - 3.5~3.4 - 3.6The slightly different electronic withdrawing nature and magnetic anisotropy of the azide versus the bromo group will lead to a discernible difference in the chemical shift of this methylene group.
-CH₂-N(Et)₂~2.7 - 2.9~2.8 - 3.0The inductive effect of the terminal substituent is transmitted through the carbon backbone, causing a slight shift in the position of this methylene group as well.
-N(CH₂CH₃)₂~2.5 - 2.7~2.6 - 2.8The methylene protons of the ethyl groups on the nitrogen will also experience a subtle shift.
-N(CH₂CH₃)₂~1.0 - 1.2~1.1 - 1.3The terminal methyl protons are furthest from the substituent and will show the least difference, but a small variation may still be observed.

Note: Predicted chemical shifts are estimates and may vary slightly from experimental values depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy: A Clearer Distinction

¹³C NMR spectroscopy often provides a more direct and unambiguous differentiation due to the larger chemical shift dispersion. The carbon atom directly bonded to the azide or bromine group will exhibit the most significant difference in chemical shift.

Electronegative substituents deshield adjacent carbon atoms, causing their signals to appear at a higher chemical shift (downfield).[4] The relative electronegativities of the azide and bromo groups will be the primary determinant of the chemical shift of the C-X carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

CarbonThis compound (Predicted)2-bromoethyl diethylamine (Predicted)Rationale for Difference
-CH₂-N₃~50 - 55~30 - 35The carbon attached to the azide group is expected to be significantly more deshielded (further downfield) compared to the carbon attached to the bromine. This provides a definitive point of distinction.
-CH₂-N(Et)₂~50 - 55~55 - 60The inductive effects of the terminal groups will also influence the chemical shift of this carbon.
-N(CH₂CH₃)₂~45 - 50~47 - 52The methylene carbons of the ethyl groups on the nitrogen will show a smaller but still potentially noticeable difference.
-N(CH₂CH₃)₂~10 - 15~12 - 17The terminal methyl carbons will be the least affected but may still exhibit a slight shift.

Note: Predicted chemical shifts are estimates and may vary slightly from experimental values.

The Underlying Science: Electronegativity and Anisotropy

The observed differences in chemical shifts can be attributed to two main factors:

  • Inductive Effects: This refers to the pulling of electron density by an electronegative atom through sigma bonds. Both bromine and the azide group are inductively electron-withdrawing. The magnitude of this effect influences the shielding of the neighboring nuclei. The group electronegativity of the azide group is approximately 3.04 on the Bratsch scale, which is higher than that of bromine (2.96 on the Pauling scale).[5][6] This suggests the azide group will have a stronger deshielding effect on the adjacent carbon and protons.

  • Magnetic Anisotropy: This effect arises from the non-uniform magnetic field generated by the circulation of electrons in π systems or in atoms with lone pairs, such as bromine and the nitrogen atoms in the azide group.[7][8] This induced magnetic field can either shield (move upfield) or deshield (move downfield) nearby nuclei, depending on their spatial orientation relative to the functional group. While the anisotropic effect of halogens is well-documented, the specific contribution of the azide group's anisotropy can be complex.[9]

Experimental Protocol for NMR Analysis

To obtain high-quality, reproducible NMR data for distinguishing these compounds, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and does not react. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • Tune and match the probe for both ¹H and ¹³C nuclei.

    • For ¹H NMR :

      • Acquire a spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

      • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

      • Use a relaxation delay of at least 1-2 seconds.

    • For ¹³C NMR :

      • Acquire a proton-decoupled spectrum to simplify the spectrum to single lines for each unique carbon.

      • A larger number of scans will be required (e.g., 128 or more) due to the low natural abundance of ¹³C.

      • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

      • Use a longer relaxation delay (e.g., 2-5 seconds) to ensure accurate integration if quantitative analysis is needed.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Visualizing the Workflow

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis & Distinction Sample Unknown Sample (this compound or 2-bromoethyl diethylamine) Dissolve Dissolve in CDCl3 with TMS Sample->Dissolve H1_NMR Acquire 1H NMR Spectrum Dissolve->H1_NMR C13_NMR Acquire 13C NMR Spectrum Dissolve->C13_NMR Analyze_Shifts Analyze Chemical Shifts H1_NMR->Analyze_Shifts C13_NMR->Analyze_Shifts Compare_C1_Shift Compare Chemical Shift of -CH2-X Carbon Analyze_Shifts->Compare_C1_Shift Azide This compound (~50-55 ppm) Compare_C1_Shift->Azide Downfield Shift Bromide 2-bromoethyl diethylamine (~30-35 ppm) Compare_C1_Shift->Bromide Upfield Shift

Figure 1. Workflow for distinguishing the two compounds using NMR.

Conclusion

While this compound and 2-bromoethyl diethylamine are structurally very similar, they can be unequivocally distinguished using a combination of ¹H and ¹³C NMR spectroscopy. The key diagnostic feature is the chemical shift of the carbon atom directly attached to the terminal functional group (-CH₂-N₃ vs. -CH₂-Br), which is predicted to be significantly different. The ¹H NMR spectra will also show discernible, albeit smaller, differences in the chemical shifts of the methylene protons. By following the detailed experimental protocol and understanding the underlying principles of electronegativity and magnetic anisotropy, researchers can confidently identify and differentiate these two important chemical entities.

References

  • nmrshiftdb2. nmrshiftdb2 - open nmr database on the web. [Link]

  • Chemaxon. NMR Predictor. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Mestrelab. Download NMR Predict. [Link]

  • MDPI. An NMR Database for Organic and Organometallic Compounds. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • St. Olaf College. 1H NMR Aromatic Chemical Shift Calculator. [https://www.stolaf.edu/depts/chemistry/courses/toolkits/380/js/js_1h_nmr/HNMR_ aromatic.html]([Link]_ aromatic.html)

  • 31P NMR chemical shift calculator. [Link]

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  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Simulate and predict NMR spectra. [Link]

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  • American Chemical Society. Investigation of the Substituent Effects of the Azide Functional Group Using the Gas-Phase Acidities of 3- and 4-Azidophenols. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. 8.8.2: Table of Electronegativities. [Link]

  • PubMed. Magnetic Anisotropy from Main-Group Elements: Halides versus Group 14 Elements. [Link]

  • YouTube. Diamagnetic Anisotropy - H NMR Spectroscopy - Organic Chemistry. [Link]

  • Doc Brown's Chemistry. database C-13 NMR SPECTROSCOPY INDEX. [Link]

  • Stenutz. Group electronegativities. [Link]

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  • Modgraph. Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. [Link]

  • PubChem. Electronegativity | Periodic Table of Elements. [Link]

  • YouTube. 27.03 Hammett Substituent Constants Defined. [Link]

  • Journal of the Chemical Society B. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. [Link]

  • Reddit. Is there a website for common 1H or 13C NMR spectra for known compounds?. [Link]

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Comparative Guide: (2-Azidoethyl)diethylamine vs. PEG-Azide Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares (2-Azidoethyl)diethylamine (a small-molecule, cationic alkyl azide) with PEG-Azide linkers (neutral, hydrophilic polymers). The choice between these two is not merely about linker length; it is a fundamental decision between introducing functional charge versus imparting stealth properties .

  • Choose this compound if your goal is to introduce a positive charge (proton sponge effect), facilitate endosomal escape, or synthesize small molecule libraries where steric bulk is a liability.

  • Choose PEG-Azide if your goal is to increase water solubility, reduce immunogenicity (stealth effect), or extend the circulation half-life of a bioconjugate.

Part 1: Molecular Architecture & Decision Logic

The fundamental difference lies in the physicochemical identity of the backbone. This compound is a functional headgroup, whereas PEG-azide is a passive spacer.

Structural Comparison
  • This compound: A short alkyl chain terminating in a tertiary amine. At physiological pH (7.4), the diethylamino group (pKa ~10.3) is protonated, making the molecule cationic .

  • PEG-Azide: A repeating ethylene glycol unit -(CH2CH2O)n-. It is neutral , highly hydrated, and chemically inert.

Decision Flowchart

The following diagram illustrates the critical decision nodes when selecting between these two reagents.

LinkerSelection Start Select Azide Reagent Q1 Primary Goal? Start->Q1 Solubility Increase Solubility / Extend Half-Life Q1->Solubility Stealth/Inertness Function Introduce Charge / Small Molecule Synthesis Q1->Function Reactivity/Charge PEG PEG-Azide Linker Solubility->PEG DEAE This compound Function->DEAE PEG_Attributes • Neutral • High Water Solubility • Low Immunogenicity PEG->PEG_Attributes DEAE_Attributes • Cationic (pH < 10) • Proton Sponge Effect • Potential Cu(I) Ligand DEAE->DEAE_Attributes

Figure 1: Decision logic for selecting between cationic alkyl azides and neutral PEG linkers.

Part 2: Physicochemical Performance

Solubility and Hydrophilicity[1][2][3]
  • PEG-Azide: Polyethylene glycol is the gold standard for solubilizing hydrophobic payloads. The ether oxygens form hydrogen bonds with water, creating a hydration shell that prevents aggregation.

  • This compound: While the amine group aids solubility in acidic media (via protonation), the molecule is significantly more lipophilic than PEG. In basic organic solvents (DCM, THF), it dissolves readily. In water at neutral pH, it is soluble but does not provide the "solubilizing power" to a hydrophobic payload that a PEG chain would.

Charge Profile (pKa)

This is the most critical differentiator.

  • PEG-Azide: Neutral across the entire pH range.

  • This compound: Contains a tertiary amine.[1][2]

    • pKa: Approximately 10.0 – 10.5 .

    • Physiological State: At pH 7.4, >99% of the molecules are protonated (

      
      ). This introduces a permanent positive charge on the conjugate, which can influence binding affinity, cellular uptake, and toxicity.
      
Reaction Kinetics (Click Chemistry)

The "Click" reaction (CuAAC) efficiency varies based on the steric environment and coordination chemistry.

FeatureThis compoundPEG-Azide
Steric Hindrance Low. The small size allows rapid diffusion and access to buried alkyne sites.Moderate to High. Long PEG chains have high entropic penalties for ordering, potentially slowing reaction rates (Grafting-to vs. Grafting-from).
Catalyst Interaction Active. The tertiary amine can act as an internal ligand for Cu(I), potentially accelerating the reaction or, if used in excess without auxiliary ligands, altering the catalytic cycle [1].Passive. The PEG chain does not coordinate copper; reaction rates depend entirely on the external ligand (e.g., THPTA, TBTA).

Part 3: Biological Interaction[2][6]

Cellular Uptake & Toxicity
  • PEG-Azide (Stealth): PEGylation reduces non-specific cellular uptake (opsonization). It is ideal for evading the reticuloendothelial system (RES). However, "PEG antibodies" are a rising concern in clinical applications [2].

  • This compound (Cationic): The diethylaminoethyl (DEAE) moiety is historically used in transfection reagents (e.g., DEAE-Dextran).

    • Mechanism: The tertiary amine acts as a "proton sponge" in the acidic endosome, causing osmotic swelling and rupture, releasing the payload into the cytosol.

    • Toxicity: High concentrations of cationic small molecules can be cytotoxic due to membrane disruption.

Part 4: Experimental Protocols

Protocol A: CuAAC Conjugation with this compound

This protocol accounts for the chelating nature of the tertiary amine.

Reagents:

  • Alkyne-functionalized substrate (1.0 equiv)[3]

  • This compound (1.2 – 1.5 equiv)

  • CuSO4·5H2O (0.1 equiv)

  • Sodium Ascorbate (0.5 equiv)

  • Ligand: THPTA or TBTA (0.2 equiv) — Essential to outcompete the substrate's amine for Cu(I).

  • Buffer: DMSO/Water (1:1) or tBuOH/Water (1:1).

Step-by-Step:

  • Dissolution: Dissolve the alkyne substrate in the organic co-solvent (DMSO/tBuOH).

  • Amine Addition: Add this compound. Note: Ensure the pH remains near 7-8; the amine is basic.

  • Catalyst Premix: In a separate tube, mix CuSO4 and the Ligand (THPTA). The solution should turn light blue.

  • Reduction: Add Sodium Ascorbate to the Cu-Ligand mix (solution becomes colorless).

  • Initiation: Immediately add the catalyst mixture to the main reaction vessel.

  • Incubation: Stir at Room Temperature for 1–4 hours.

  • Purification: Since the product is cationic, purification can be achieved via Cation Exchange Chromatography (binding the product) or simple Acid-Base extraction if the substrate allows.

Protocol B: CuAAC Conjugation with PEG-Azide

Standard protocol focusing on solubility maintenance.

Reagents:

  • Alkyne-functionalized protein/nanoparticle

  • PEG-Azide (2.0 – 5.0 equiv) — Excess required due to steric shielding.

  • CuSO4 / THPTA / Ascorbate system (as above).

Step-by-Step:

  • Solubilization: Dissolve the protein/nanoparticle in PBS (pH 7.4).

  • PEG Addition: Add the PEG-Azide directly to the aqueous solution.

  • Catalyst Addition: Add the pre-complexed Cu-THPTA and Ascorbate.

  • Incubation: React for 4–12 hours at 4°C or RT. Longer times are needed for PEG due to slower diffusion kinetics.

  • Purification: Size Exclusion Chromatography (SEC) or Dialysis is required to remove unreacted PEG.

Part 5: Comparison Summary Matrix

ParameterThis compoundPEG-Azide Linker
Molecular Weight ~142 Da (Small Molecule)200 Da – 40 kDa (Polymer)
Charge (pH 7.4) Positive (+) Neutral (0)
Water Solubility Moderate (pH dependent)Excellent
Primary Function Functional Headgroup / Proton SpongeSpacer / Solubilizer / Stealth
Immunogenicity Potential HaptenLow (Stealth)
Purification Ion Exchange / ExtractionSize Exclusion / Dialysis

References

  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition.[4][5][6] Chemical Reviews, 108(8), 2952-3015. Link

  • Garay, R. P., et al. (2012). Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opinion on Drug Delivery, 9(11), 1319-1323. Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Link

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Navigating Molecular Composition: A Comparative Guide to Elemental Analysis of C6H14N4 Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug discovery and the chemical sciences, precise determination of a compound's elemental composition is a cornerstone of structural elucidation and purity assessment. While seemingly straightforward, the choice of analytical technique can have profound implications for data quality, experimental workflow, and the ultimate confidence in your results. This guide provides a detailed comparison of elemental analysis methodologies for compounds with the molecular formula C6H14N4, offering insights into the strengths and limitations of each approach.

The molecular formula C6H14N4 represents a variety of isomers, each with a unique arrangement of atoms, but all sharing the same fundamental elemental makeup. The theoretical elemental composition for any C6H14N4 isomer is:

  • Carbon (C): 50.67%

  • Hydrogen (H): 9.92%

  • Nitrogen (N): 39.40%

This guide will use these theoretical values as the benchmark for comparing the accuracy and utility of different analytical techniques.

The Gold Standard: Combustion-Based Elemental Analysis (CHN Analysis)

For decades, combustion analysis has been the definitive method for determining the carbon, hydrogen, and nitrogen content of organic compounds. This technique, rooted in the principles of complete sample combustion and precise detection of the resulting gases, remains a highly reliable and widely accepted method for verifying the elemental composition of a synthesized compound.

Experimental Workflow: A Step-by-Step Protocol

A typical CHN analysis follows a well-established protocol, standardized by organizations such as ASTM International[1][2][3][4].

  • Sample Preparation: A small, accurately weighed sample (typically 1-3 mg) of the C6H14N4 compound is placed in a tin or silver capsule. Meticulous weighing is critical for accurate results.

  • Combustion: The encapsulated sample is introduced into a high-temperature furnace (around 900-1000°C) in a stream of pure oxygen. This process ensures the complete conversion of the sample into its elemental oxides: carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to various nitrogen oxides (NOx).

  • Reduction and Separation: The combustion products then pass through a reduction furnace containing copper to convert the nitrogen oxides to nitrogen gas (N2). The resulting gas mixture (CO2, H2O, and N2) is then passed through a chromatographic column to separate the individual components.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector's response is proportional to the concentration of the respective element in the original sample.

  • Data Analysis: The instrument's software calculates the percentage of carbon, hydrogen, and nitrogen based on the detector signals and the initial sample weight.

Causality in Experimental Choices

The choice of a high-temperature furnace and a pure oxygen environment is to drive the combustion reaction to completion, ensuring that all the carbon, hydrogen, and nitrogen in the sample are converted to their respective gaseous forms. The subsequent reduction step is crucial for accurate nitrogen determination, as the TCD is most sensitive to N2 gas. The chromatographic separation is the key to resolving the individual components for precise quantification.

Self-Validating System and Trustworthiness

The trustworthiness of CHN analysis is built upon a system of calibration and validation. The instrument is calibrated using certified reference materials with known elemental compositions. Furthermore, the accepted tolerance for elemental analysis results is typically within ±0.4% of the theoretical value. Results falling within this range provide a high degree of confidence in the sample's purity and elemental composition.

Alternative and Complementary Techniques

While CHN analysis provides a direct measure of elemental composition, other modern analytical techniques offer complementary information and can be particularly useful in distinguishing between isomers, which CHN analysis alone cannot do.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound, which in turn can be used to deduce its elemental formula.

Principle: HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the differentiation of compounds with the same nominal mass but different elemental compositions. For a C6H14N4 compound, HRMS would aim to detect an ion with a mass that corresponds exactly to the calculated exact mass of the molecule.

Advantages over CHN Analysis:

  • Isomer Identification: While CHN analysis will yield the same result for all C6H14N4 isomers, HRMS, when coupled with fragmentation analysis (MS/MS), can provide structural information that helps to differentiate between them.

  • Sensitivity: HRMS typically requires a much smaller sample size than CHN analysis.

  • Speed: HRMS analysis can be significantly faster than traditional combustion analysis.

Limitations:

  • Indirect Measurement: HRMS provides an elemental formula based on an accurate mass measurement, which is an indirect determination of the elemental composition.

  • Ambiguity: For larger molecules, multiple elemental formulas may fit within the measured mass accuracy, requiring further analytical data for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the detailed structure of a molecule, including the connectivity of its atoms and the chemical environment of each nucleus.

Principle: NMR exploits the magnetic properties of atomic nuclei. By observing the absorption of radiofrequency energy by nuclei in a strong magnetic field, NMR provides information about the number of different types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule, as well as their connectivity.

Advantages in Conjunction with Elemental Analysis:

  • Structural Confirmation: While elemental analysis confirms the what (the elements present and their ratios), NMR confirms the how (how those atoms are connected). For C6H14N4, NMR would be essential to definitively identify which of the possible isomers has been synthesized.

  • Purity Assessment: NMR can often detect impurities that may not be apparent in the elemental analysis data, especially if the impurity has a similar elemental composition.

Limitations for Elemental Composition:

  • Not a Direct Measure: NMR does not directly provide the percentage of each element in a compound.

Comparative Analysis: A Data-Driven Perspective

To illustrate the practical application of these techniques, consider the following hypothetical experimental data for a synthesized C6H14N4 compound.

Analytical TechniqueParameterTheoretical ValueExperimental ResultDeviation
CHN Analysis % Carbon50.67%50.52%-0.15%
% Hydrogen9.92%9.98%+0.06%
% Nitrogen39.40%39.25%-0.15%
HRMS Exact Mass142.1218142.1215-0.0003
¹³C NMR Number of SignalsIsomer Dependent4-
¹H NMR IntegrationIsomer DependentCorresponds to 14H-

In this example, the CHN analysis results are well within the acceptable ±0.4% deviation, providing strong evidence for the assigned molecular formula. The HRMS data further supports this with a highly accurate mass measurement. The NMR data, while not providing elemental percentages, gives crucial structural information (in this case, suggesting a molecule with four unique carbon environments) that is essential for identifying the specific C6H14N4 isomer.

Experimental Workflow Diagrams

To visualize the logical flow of these analytical processes, the following diagrams are provided in Graphviz DOT language.

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Accurately Weigh 1-3 mg Sample encapsulate Encapsulate in Tin/Silver Capsule weigh->encapsulate combustion Combustion (900-1000°C, O2) encapsulate->combustion reduction Reduction (Copper Furnace) combustion->reduction separation Gas Chromatography Separation reduction->separation detection Thermal Conductivity Detector (TCD) separation->detection calculation Software Calculation of %C, %H, %N detection->calculation

Caption: Workflow for Combustion-Based Elemental Analysis.

Analytical_Technique_Comparison cluster_techniques Analytical Techniques cluster_information Information Provided Topic Analysis of C6H14N4 CHN CHN Analysis Topic->CHN HRMS High-Resolution MS Topic->HRMS NMR NMR Spectroscopy Topic->NMR Composition Elemental Composition (%) CHN->Composition Direct Formula Elemental Formula HRMS->Formula Direct Structure Molecular Structure NMR->Structure Direct Formula->Composition Indirect

Caption: Logical Relationship of Analytical Techniques for C6H14N4 Analysis.

Conclusion: An Integrated Approach for Comprehensive Characterization

For researchers and professionals in drug development, a multi-faceted approach to compound characterization is paramount. While combustion-based elemental analysis remains the gold standard for directly and accurately determining the elemental composition of C6H14N4 compounds, its data should be interpreted in concert with other powerful analytical techniques. High-resolution mass spectrometry provides a rapid and sensitive method for confirming the molecular formula, while NMR spectroscopy is indispensable for elucidating the precise isomeric structure. By judiciously employing this suite of analytical tools, researchers can achieve a comprehensive and unambiguous characterization of their synthesized compounds, ensuring the integrity and reliability of their scientific findings.

References

  • An International Study Evaluating Elemental Analysis. PubMed Central. [Link]

  • Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate. PubMed Central. [Link]

  • D5373 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Laboratory Samples of Coal and Coke. ASTM International. [Link]

  • Draw all Structural Isomers of C6H14 (hexane). YouTube. [Link]

  • Comparison of Isotope Abundance Analysis and Accurate Mass Analysis in their Ability to Provide Elemental Formula Information. PubMed Central. [Link]

  • Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate. IUCr Journals. [Link]

  • Preparation, characterization, and theoretical analysis of group 14 element(I) dimers: a case study of magnesium(I) compounds as reducing agents in inorganic synthesis. PubMed. [Link]

  • uses properties of the 5 constitutional isomers of molecular formula C6H14 structural isomers carbon chain isomers structural formula skeletal formula of alkanes hexane methylpentane dimethylbutane Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses. Doc Brown's Chemistry. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. [Link]

  • ASTM D5373-16 Standard Test Methods For Determination of Carbon, Hydroge... Scribd. [Link]

  • An International Study Evaluating Elemental Analysis. ChemRxiv. [Link]

  • Draw the Isomers of hexane (C6H14). YouTube. [Link]

  • ASTM D5373: Standard Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Laboratory Samples of Coal and Coke. Internet Archive. [Link]

  • Validation of method for the analysis of steels and alloys. TSI Journals. [Link]

  • Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. ResearchGate. [Link]

  • 2,4,6-Triaminopyrimidine. Wikipedia. [Link]

  • isomer.html. Yale University Department of Chemistry. [Link]

  • Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. MDPI. [Link]

  • D5373 Standard Test Methods for Determination of Carbon, Hydrogen and Nitrogen in Analysis Samples of Coal and Carbon in Analysis Samples of Coal and Coke. ASTM International. [Link]

  • Structure Determination of Benzene-Containing C9H12 Isomers Using Symmetry, Peak Heights, and Chemical Shifts in 13C NMR. ResearchGate. [Link]

  • Validation of method for the analysis of steels and alloys Full Paper. ResearchGate. [Link]

  • Elemental Analysis and Chemical Properties. Clariant Analytical Sciences. [Link]

  • Elemental composition determination based on MSn. Oxford Academic. [Link]

  • ASTM Standard D5373 (2008) Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Laboratory Samples of Coal. Scientific Research Publishing. [Link]

    • Validation of analytical methods. Eurachem. [Link]

  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • CAS No : 35011-47-3| Chemical Name : 4-Hydroxy-2,5,6-triaminopyrimidine Sulphate. Pharmaffiliates. [Link]

  • Chemical (Elemental) Analysis. Fritz Haber Institute. [Link]

  • ASTM D8322: A New Test Method that Streamlines Elemental Analysis in Crude and Fuel Oil. YouTube. [Link]

  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-Azidoethyl)diethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a critical operational guide for researchers, scientists, and drug development professionals. The handling of energetic and toxic compounds like (2-Azidoethyl)diethylamine demands more than just procedural adherence; it requires a deep, mechanistic understanding of the risks involved. This document is structured to provide not only the "how" but the "why" behind each step, ensuring that every protocol is a self-validating system for safety and compliance. Our goal is to empower you with the knowledge to manage this chemical with the highest degree of safety, building a foundation of trust that extends from our products to your laboratory practices.

Core Directive: Understanding the Inherent Risks

This compound is a molecule of dual-personality. It combines the characteristics of a flammable, corrosive amine with the latent energetic properties of an organic azide. Organic azides, particularly those with a low molecular weight, are recognized for their potential to be unpredictably explosive.[1][2] The primary hazards stem from the azide (-N₃) functional group, which is thermodynamically unstable and can release dinitrogen gas (N₂) in a rapid, exothermic decomposition.

Before any handling or disposal, internalize these core principles:

  • Explosivity: The azide group is the primary concern. Decomposition can be initiated by heat, friction, or shock. Furthermore, azides can react with heavy metals, such as the lead and copper found in plumbing, to form extremely shock-sensitive and explosive heavy metal azides.[3][4][5]

  • Toxicity: Azides are acutely toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[6] Their mechanism of toxicity is similar to that of cyanide.

  • Reactivity: Contact with acids will protonate the azide group, forming hydrazoic acid (HN₃), a substance that is not only highly toxic but also volatile and explosive.[5][6]

  • Flammability & Corrosivity: The diethylamine portion of the molecule renders it a flammable liquid with vapors that can form explosive mixtures with air.[7][8][9] It is also corrosive, capable of causing severe skin burns and eye damage.[8][10]

Hazard Profile Summary
Hazard TypeCausative MoietyKey Risks & Mitigations
Explosivity Azide (-N₃)Avoid heat, shock, friction. CRITICAL: Prevent contact with heavy metals (e.g., copper, lead pipes). Deactivate before disposal.
Acute Toxicity Azide (-N₃)Handle in a certified chemical fume hood. Use stringent personal protective equipment (PPE). Prevent all routes of exposure.
Reactivity Azide (-N₃)CRITICAL: Avoid all contact with acids to prevent the formation of volatile, explosive hydrazoic acid.
Flammability DiethylamineKeep away from ignition sources. Use non-sparking tools and ensure electrical grounding of equipment.[7][8][11]
Corrosivity DiethylamineWear chemical-resistant gloves, splash goggles, a face shield, and a lab coat. Handle in a manner that prevents skin and eye contact.[8][10]

The Cardinal Rule: Deactivation is Mandatory

Under no circumstances should this compound or its solutions be disposed of directly down the drain or in general waste streams.[3][10] The risk of forming explosive metal azides in your facility's plumbing is severe and well-documented.[3][5] The only scientifically sound and safe approach is to chemically convert the azide functional group into a more stable entity—specifically, an amine—prior to waste collection. This process is known as deactivation or destruction.

The workflow below outlines the mandatory decision-making and operational process for the disposal of this compound.

G cluster_prep Phase 1: Preparation & Safety cluster_deact Phase 2: Chemical Deactivation cluster_disp Phase 3: Final Disposal A Don appropriate PPE: - Chemical Goggles & Face Shield - Chemical Resistant Gloves - Flame-Resistant Lab Coat B Work exclusively within a certified chemical fume hood. C Ensure emergency eyewash & shower are accessible. D Choose Deactivation Protocol (e.g., Reduction to Amine) C->D E Execute Step-by-Step Deactivation Protocol 3.1 D->E F Verify completion of reaction (e.g., TLC, IR spectroscopy) E->F G Transfer deactivated solution to a labeled hazardous waste container. F->G H Segregate waste streams. Do not mix with incompatible waste. G->H I Arrange for pickup by institutional EHS or a licensed disposal company. H->I

Caption: Disposal workflow for this compound.

Protocol: Chemical Deactivation via Azide Reduction

The most robust method for deactivating organic azides is their chemical reduction to the corresponding primary amines.[2][12][13] This transformation eliminates the energetic N-N bonds of the azide, converting it to the significantly more stable amine and liberating harmless dinitrogen gas. The following protocol is adapted from established methods for the reduction of organic azides.[13]

Protocol 3.1: Reduction of this compound

Objective: To safely convert this compound to N¹,N¹-diethyl-ethane-1,2-diamine before disposal.

Materials:

  • This compound waste solution

  • An appropriate solvent (e.g., ethanol or isopropanol)

  • Sodium borohydride (NaBH₄)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Stir plate and magnetic stir bar

  • Three-neck round-bottom flask

  • Addition funnel

  • Ice bath

  • pH paper or meter

Methodology:

  • Setup and Inerting: Assemble the three-neck flask with a magnetic stir bar, an addition funnel, and a gas outlet bubbler in a chemical fume hood. The system should be under a gentle stream of an inert gas like nitrogen or argon.

  • Dilution: If the waste is concentrated, dilute the this compound with 5-10 volumes of ethanol or isopropanol in the flask. This helps to control the reaction exotherm.

  • Catalyst Addition: To the stirred solution, add Cobalt(II) chloride hexahydrate (approximately 5-10 mol% relative to the azide). The solution will likely turn blue or purple.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C.

  • Reductant Addition: Prepare a solution or slurry of sodium borohydride (2-3 molar equivalents relative to the azide) in the same solvent. Add this reductant slowly and portion-wise to the azide solution via the addition funnel over 30-60 minutes.

    • Causality: Slow addition is critical to manage the exothermic reaction and the accompanying hydrogen gas evolution. The reaction of NaBH₄ with the protic solvent and the reduction itself generate gas. A vigorous reaction could overwhelm the fume hood's containment capacity.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. You will observe the evolution of nitrogen gas.

  • Verification (Optional but Recommended): Monitor the reaction's completion by Thin Layer Chromatography (TLC) or by taking a sample for IR spectroscopy (disappearance of the characteristic azide stretch at ~2100 cm⁻¹).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very carefully and slowly, add water dropwise to quench any unreacted sodium borohydride. This will generate hydrogen gas, so proceed with caution until gas evolution ceases.

  • Neutralization: Check the pH of the resulting solution. Neutralize it to a pH between 6 and 9 with a dilute acid (e.g., 1M HCl).[6] Do this slowly, as it may also be exothermic.

The resulting solution now contains the much more stable diamine and inorganic salts, and it is ready for collection as hazardous waste.

Waste Containment and Final Disposal

The deactivation procedure renders the primary hazard inert, but the resulting mixture is still considered chemical waste and must be disposed of correctly.

  • Containerization: Transfer the final, neutralized solution into a designated and clearly labeled hazardous waste container.[7][8] Use a funnel to avoid spills. The container must be in good condition and compatible with the chemical mixture.

  • Labeling: The label must be accurate and complete, listing all components of the mixture (e.g., "Deactivated this compound waste containing N¹,N¹-diethyl-ethane-1,2-diamine, ethanol, water, cobalt salts, and borates"). Attach a hazardous waste tag as required by your institution.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials, particularly strong acids and oxidizers.[11]

  • Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and final disposal.[7][8][10][14] Provide them with a copy of the Safety Data Sheet (SDS) and a description of the deactivation procedure.

Emergency Procedures: Spills and Exposures

In Case of a Spill:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is large or you are not trained to handle it, contact your EHS emergency line immediately.

  • For small spills inside a chemical fume hood:

    • Contain the spill with a non-flammable absorbent material like sand, diatomaceous earth, or vermiculite.[7][10] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully scoop the absorbed material into a container using non-sparking tools.[8]

    • Treat the collected material as hazardous waste. It must be deactivated using a modified version of the protocol above (e.g., by creating a slurry in a safe solvent) or disposed of directly by a professional hazardous waste company.

    • Decontaminate the area with a suitable solvent, followed by soap and water.[4]

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes, removing all contaminated clothing.[4][7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with lukewarm, gently flowing water for at least 15-30 minutes at an eyewash station, holding the eyelids open.[7][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Seek immediate medical attention.

Always provide the attending medical personnel with the Safety Data Sheet (SDS) for this compound.

References

  • PENTA. (2025). Diethylamine - SAFETY DATA SHEET. Retrieved from [Link]

  • UNM Chemistry. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethylamine, 99+%. Retrieved from [Link]

  • The Waite Research Institute. (2017). Hazard Alert: Use and disposal of inorganic azides. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Diethylamine. Retrieved from [Link]

  • University of Washington. (n.d.). Lab Safety Guideline: Sodium Azide. Retrieved from [Link]

  • Croner-i. (n.d.). Azides. Retrieved from [Link]

  • PETRAMIN S.A. DE C.V. (2025). diethylamine - Safety Data Sheet. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Retrieved from [Link]

  • Hooper, N., et al. (2002). A Study of the Thermal Decomposition of 2-Azidoethanol and 2-Azidoethyl Acetate by Ultraviolet Photoelectron Spectroscopy and Matrix Isolation Infrared Spectroscopy. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ResearchGate. (2002). A Study of the Thermal Decomposition of 2-Azidoethanol and 2-Azidoethyl Acetate by Ultraviolet Photoelectron Spectroscopy and Matrix Isolation Infrared Spectroscopy†. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction. Retrieved from [Link]

  • University of Southampton. (2002). A study of the thermal decomposition of 2-azidoethanol and 2-azidoethyl acetate by ultraviolet photoelectron spectroscopy and matrix isolation infrared spectroscopy. Retrieved from [Link]

  • Google Patents. (2008). US7338540B1 - Decomposition of organic azides.
  • Wikipedia. (n.d.). Organic azide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes. Retrieved from [Link]

  • AIChE. (n.d.). (124f) Kinetic Study of Thermal Decomposition of N,N-Diethylhydroxylamine (DEHA) in Steam Crackers. Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling of (2-Azidoethyl)diethylamine

Author: BenchChem Technical Support Team. Date: February 2026

(2-Azidoethyl)diethylamine is a valuable reagent in chemical synthesis, particularly in the realm of bioconjugation and click chemistry. However, its utility is matched by its significant potential hazards, stemming from the combined risks of its diethylamine and organic azide functionalities. This guide provides essential, field-proven safety and logistical information for researchers, scientists, and drug development professionals. Our aim is to empower you with the knowledge to handle this compound with the utmost confidence and safety, ensuring the integrity of your research and the well-being of your team.

Understanding the Inherent Risks: A Dual-Hazard Profile

This compound presents a dual-hazard profile that demands a comprehensive and cautious approach. It is not merely a simple organic azide; it is also a corrosive and flammable amine.

  • The Azide Moiety: Organic azides are energy-rich compounds known for their potential to be heat- and shock-sensitive, with the ability to decompose explosively.[1][2] The stability of an organic azide is influenced by its molecular structure, specifically the ratio of carbon to nitrogen atoms.[2] While this compound has a relatively favorable carbon-to-nitrogen ratio, it should always be treated as a potentially explosive substance.

  • The Diethylamine Moiety: The diethylamine portion of the molecule renders it a corrosive and flammable liquid.[3][4][5] It can cause severe skin burns and eye damage upon contact.[3][4][5][6][7] Inhalation of its vapors can lead to respiratory irritation, and higher exposures may result in pulmonary edema, a serious medical condition.[6][7] Furthermore, it is toxic if swallowed or absorbed through the skin.[4][5]

Essential Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

Body Area Required PPE Rationale
Eyes/Face Chemical splash goggles AND a face shieldProvides complete protection from splashes and potential detonations.[1][6]
Hands Double gloving: an inner chemical-resistant glove (e.g., nitrile) and an outer heavy-duty glove (e.g., butyl rubber or Silver Shield®)Protects against the corrosive nature of the amine and potential skin absorption.[6][8]
Body Flame-retardant lab coatOffers protection against splashes and potential flash fires.[4][9]
Feet Closed-toe shoes made of a non-porous materialProtects against spills.

Note: Contact lenses should not be worn when working with this substance.[6] All PPE should be thoroughly inspected before each use and replaced if damaged.

The Handling Protocol: A Step-by-Step Operational Guide

Adherence to a strict, well-defined protocol is paramount for the safe handling of this compound. The following workflow has been designed to minimize risk at every stage.

Pre-Handling Preparations
  • Designate a Work Area: All work with this compound must be conducted in a certified chemical fume hood with the sash positioned as low as possible.[1][3][4] The work area should be clean and free of clutter.

  • Assemble a Spill Kit: Have a spill kit readily available that is appropriate for both flammable liquids and corrosive materials. This should include absorbent materials, neutralizing agents (such as sodium bicarbonate for acidic spills, though this compound is basic), and a non-metallic scoop or spatula.

  • Blast Shield: Always work behind a blast shield to provide an additional layer of protection from potential explosions.[1][8]

  • Material Quantity: Use the smallest amount of the azide necessary for your experiment.[1] Scaling up reactions requires a thorough safety review and prior approval from your institution's safety officer.[8]

  • Avoid Incompatible Materials: Ensure that the work area is free of incompatible materials, which include:

    • Heavy metals and their salts: Can form highly shock-sensitive metal azides.[8][10]

    • Acids: Can react to form the highly toxic and explosive hydrazoic acid.[2][10]

    • Halogenated solvents (e.g., dichloromethane, chloroform): Can form explosive diazidomethane or triazidomethane.[1][8]

    • Strong oxidizing agents. [3]

Handling Procedure

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE Inspect Inspect Fume Hood & Blast Shield Prep->Inspect Weigh Weigh Compound (Non-metallic spatula) Inspect->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer React Perform Reaction Transfer->React Quench Quench Unreacted Azide React->Quench Waste Segregate Azide Waste Quench->Waste Decon Decontaminate Glassware & Surfaces Waste->Decon

Caption: A streamlined workflow for the safe handling of this compound.

  • Don all required PPE.

  • Verify fume hood and blast shield are in place and functioning correctly.

  • Weighing: Use only plastic or ceramic spatulas for weighing and transferring the compound.[1][11] Metal spatulas can form shock-sensitive metal azides.[11]

  • Transfer: Carefully transfer the compound to the reaction vessel within the fume hood.

  • Reaction: Conduct the reaction, keeping the sash of the fume hood as low as possible. Avoid heating the reaction unless absolutely necessary and with appropriate precautions. Do not concentrate azide-containing reaction mixtures by rotary evaporation or distillation.[1]

Post-Handling Procedures
  • Quenching: Before disposal, it is best practice to quench any unreacted azide. A common method involves the addition of a reducing agent, such as triphenylphosphine, which converts the azide to a stable phosphine imide. This should be done cautiously, as the reaction can be exothermic.

  • Decontamination: Thoroughly decontaminate all glassware and surfaces that came into contact with this compound. Use a suitable solvent, followed by a thorough wash with soap and water.

Disposal Plan: A Critical Final Step

Improper disposal of azide-containing waste can lead to serious accidents.[8] Never dispose of azide waste down the drain, as it can react with lead or copper plumbing to form explosive metal azides.[8]

  • Waste Segregation: All waste containing this compound, including quenched reaction mixtures, contaminated consumables (e.g., gloves, paper towels), and rinsates, must be collected in a designated, clearly labeled hazardous waste container.[1][2][10]

  • Container Labeling: The waste container must be labeled as "Hazardous Waste - Organic Azide" and should list all components.

  • Storage: Store the azide waste container in a secondary containment bin in a cool, well-ventilated area, away from incompatible materials.[1]

  • Disposal Request: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures: Be Prepared to Act

In the event of an emergency, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][7] Seek immediate medical attention.[3][7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Seek immediate medical attention.[3][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[3][4] Seek immediate medical attention.[4][12]

  • Ingestion: Do NOT induce vomiting.[3][7] Rinse the mouth with water.[3] Seek immediate medical attention.[13]

  • Spill: For a small spill within the fume hood, use an absorbent material to contain the spill.[9] For a large spill, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS department.[11]

By integrating these safety protocols into your standard operating procedures, you can effectively mitigate the risks associated with this compound and ensure a safe and productive research environment.

References

  • PENTA. (2025, April 23). Diethylamine - SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. Diethylamine.
  • Scharlab. (2021, June 7). Safety data sheet.
  • NOAA. diethylamine - Report | CAMEO Chemicals.
  • Stanford Environmental Health & Safety. Information on Azide Compounds.
  • New Jersey Department of Health and Senior Services. DIETHYLAMINE HAZARD SUMMARY.
  • Sigma-Aldrich. (2025, May 7). SAFETY DATA SHEET.
  • Carl ROTH. Safety Data Sheet: Diethylamine.
  • PETRAMIN S.A. DE C.V. (2025, January 30). diethylamine - Safety Data Sheet.
  • International Chemical Safety Cards (ICSCs). ICSC 0444 - DIETHYLAMINE.
  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides.
  • UNM Chemistry. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds.
  • Luo, Q. (2018, July 16). Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP).
  • University of Auckland. (2025, April). Working with Potentially Explosive Chemicals/Reactions.
  • UCSB. sodium-azide-organic-azides_0.docx.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.